PF-739
Descripción
Propiedades
Fórmula molecular |
C23H23ClN2O5 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1 |
Clave InChI |
IMVYDTHPRTUISR-XRXFAXGQSA-N |
SMILES isomérico |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O |
SMILES canónico |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-739; PF 739; PF739; |
Origen del producto |
United States |
Foundational & Exploratory
The Role of PF-07321332 (Nirmatrelvir) in Glucose Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07321332, the active component of the antiviral medication Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). While its antiviral properties are well-established, emerging evidence suggests a potential role for this compound in modulating host cell glucose metabolism. This technical guide synthesizes the current understanding of the molecular interactions between PF-07321332 and key components of metabolic signaling pathways. The primary focus is on the observed enhancement of Protein Kinase N2 (PKN2), a known regulator of insulin signaling and glucose uptake. This document provides a detailed overview of the available data, proposes a potential signaling pathway, and outlines experimental methodologies for further investigation.
Introduction
PF-07321332 (Nirmatrelvir) is a peptidomimetic inhibitor of the SARS-CoV-2 3C-like protease, an enzyme essential for viral replication.[1][2] Co-packaged with ritonavir, a cytochrome P450 3A4 inhibitor that boosts its plasma concentrations, it forms the therapeutic agent Paxlovid. Beyond its direct antiviral effects, preclinical data have indicated that nirmatrelvir can modulate the expression of a host cell kinases, suggesting potential off-target effects. One of the most significant of these observations is the enhancement of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in various cellular processes, including glucose metabolism.[3] This guide provides an in-depth analysis of the known and potential roles of PF-07321332 in glucose homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of PF-07321332 on host cell kinase expression and the established role of PKN2 in glucose metabolism.
Table 1: Effect of PF-07321332 on Host Cell Kinase Expression
| Kinase | Concentration of PF-07321332 | Observed Effect | Reference |
| Protein Kinase N2 (PKN2) | 10 µM | 26.2% enhancement of expression | [3] |
| Unc-51-like autophagy-activating kinase 1 (ULK1) | 10 µM | 36.1% reduction of expression | [3] |
Table 2: Effects of PKN2 Modulation on Glucose Metabolism in Skeletal Muscle Cells
| Experimental Condition | Measured Parameter | Observed Effect | Reference |
| PKN2 Knockdown | Insulin-stimulated glucose uptake | Decreased | [3] |
| PKN2 Knockdown | Insulin-stimulated glycogen synthesis | Decreased | [3] |
| PKN2 Knockdown | Insulin-stimulated glucose oxidation | Decreased | [3] |
| PKN2 Knockdown | AMPK phosphorylation | Increased | [3] |
Proposed Signaling Pathway
Based on the current data, a potential signaling pathway for the influence of PF-07321332 on glucose metabolism is proposed. The primary mechanism appears to be the enhancement of PKN2, which in turn can modulate downstream components of the insulin signaling cascade.
Caption: Proposed signaling pathway of PF-07321332 in glucose metabolism.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below. These are based on standard methodologies in the field.
Kinome Profiling to Assess PF-07321332 Effects
This protocol outlines a general workflow for identifying changes in the kinome of host cells upon treatment with PF-07321332.
Caption: Experimental workflow for kinome profiling.
Methodology Details:
-
Cell Culture and Treatment: Human cell lines (e.g., A549 lung carcinoma or Huh7 hepatoma cells) are cultured under standard conditions. Cells are then treated with a specific concentration of PF-07321332 (e.g., 10 µM) or a vehicle control for a defined period (e.g., 24 hours).
-
Protein Extraction and Preparation: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Protein Digestion: An equal amount of protein from each sample is subjected to reduction with dithiothreitol (DTT), alkylation with iodoacetamide (IAA), and overnight digestion with sequencing-grade trypsin.
-
Kinase Enrichment: The resulting peptide mixture is incubated with kinase-binding beads (e.g., commercial kinome profiling kits) to enrich for kinase-specific peptides.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases present in each sample.
-
Data Analysis: The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the kinases. The relative abundance of each kinase is then compared between the PF-07321332-treated and vehicle-treated samples to identify significant changes in expression.
In Vitro Glucose Uptake Assay
This protocol describes a method to assess the direct impact of PF-07321332 on glucose uptake in a relevant cell line, such as differentiated skeletal muscle cells (e.g., C2C12 myotubes).
Methodology Details:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes by switching to a low-serum differentiation medium.
-
PF-07321332 Treatment: Differentiated myotubes are pre-treated with varying concentrations of PF-07321332 or vehicle control for a specified duration.
-
Insulin Stimulation: Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 10 nM) to induce glucose uptake.
-
Glucose Uptake Measurement: Radiolabeled 2-deoxy-D-[³H]glucose is added to the cells for a short incubation period. The reaction is stopped by washing the cells with ice-cold PBS.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The results are normalized to the total protein content of each sample.
Discussion and Future Directions
The current evidence points towards an intriguing, albeit not fully characterized, role of PF-07321332 in the regulation of glucose metabolism. The enhancement of PKN2 expression by PF-07321332 is a significant finding, as studies have demonstrated that PKN2 is a positive regulator of insulin-stimulated glucose uptake in skeletal muscle.[3] The observed decrease in glucose uptake upon PKN2 knockdown strongly suggests that the PF-07321332-mediated enhancement of PKN2 could potentially lead to improved insulin sensitivity and glucose disposal.
However, several key questions remain unanswered. The precise molecular mechanism by which PF-07321332 enhances PKN2 expression is unknown. It could involve transcriptional, translational, or post-translational regulatory mechanisms. Further research is required to elucidate this upstream pathway.
Additionally, the interplay between PKN2 and AMPK signaling in the context of PF-07321332 treatment needs to be investigated. While PKN2 knockdown leads to AMPK activation, the effect of PKN2 enhancement by PF-07321332 on AMPK signaling has not been directly tested.
Future studies should focus on:
-
Dose-response studies: To determine the concentration-dependent effects of PF-07321332 on PKN2 expression and activity, as well as on downstream metabolic endpoints such as glucose uptake, glycogen synthesis, and insulin signaling pathway phosphorylation (e.g., Akt, AS160).
-
Mechanism of PKN2 enhancement: Investigating whether PF-07321332 affects PKN2 gene transcription, mRNA stability, or protein translation/stability.
-
In vivo studies: To validate the in vitro findings in preclinical animal models of metabolic disease and to assess the overall impact of PF-07321332 on systemic glucose homeostasis.
-
Interaction with antidiabetic drugs: Given that PF-07321332 is co-administered with ritonavir, a potent CYP3A4 inhibitor, the potential for drug-drug interactions with commonly prescribed antidiabetic medications needs to be thoroughly evaluated.
Conclusion
References
PF-739: A Pan-AMPK Activator for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-739 is a potent, orally active, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. By directly activating multiple AMPK isoforms, this compound has demonstrated significant potential in preclinical models for the treatment of metabolic diseases, particularly type 2 diabetes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activation data, detailed experimental protocols, and key signaling pathways.
Introduction to AMPK and this compound
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that plays a central role in regulating cellular energy homeostasis.[1][2] Activation of AMPK triggers a metabolic switch, inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP. This makes AMPK a highly attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[2]
This compound is a direct AMPK activator that binds to the allosteric drug and metabolite (ADaM) site, a pocket located between the α-kinase domain and the β-carbohydrate-binding module.[3][4] This binding induces a conformational change that allosterically activates the kinase, largely independent of the canonical AMP-binding mechanism on the γ subunit.[2][5] this compound is characterized as a "pan-activator" due to its ability to activate all 12 potential AMPK heterotrimeric complexes.[6][7]
Mechanism of Action
This compound's primary mechanism involves direct allosteric activation of AMPK. Molecular dynamics simulations and structural analyses have elucidated key aspects of its interaction with the ADaM site.[1][3] The binding of this compound stabilizes an active conformation of the AMPK complex, leading to increased phosphorylation of downstream targets.[1][8] Notably, this compound demonstrates a slightly higher affinity for β1-containing isoforms compared to β2-containing isoforms, a difference attributed to specific amino acid substitutions within the binding pocket.[1][3][8]
The activation of AMPK by this compound is independent of upstream kinases like LKB1 and CaMKKβ, which typically phosphorylate Thr172 on the α-subunit for activation.[2] However, the effects of this compound can be enhanced by this phosphorylation.[2]
Quantitative Data
The following tables summarize the in vitro potency and in vivo effects of this compound across various AMPK isoforms and experimental models.
Table 1: In Vitro Activation of Human AMPK Isoforms by this compound
| AMPK Isoform | EC50 (nM) | Reference |
| α1β1γ1 | 8.99 | [6] |
| α1β2γ1 | 126 | [6] |
| α2β1γ1 | 5.23 | [6] |
| α2β2γ1 | 42.2 | [6] |
Table 2: In Vivo Effects of this compound in Mice
| Animal Model | Dosage | Administration | Key Findings | Reference |
| C57BL/6 Mice | 30-1000 mg/kg | Oral gavage or subcutaneous injection (single dose) | Increased AMPK activity in skeletal muscle and liver, decreased plasma insulin and blood glucose. | [6] |
| Diet-induced Obese Mice | Not specified | In vivo treatment | Lowered blood glucose levels, increased muscle AMPKγ1-complex activity 2-fold. | [4][9][10] |
| Diabetic Mice | Not specified | Not specified | Rapidly lowered plasma glucose levels via increased systemic glucose disposal. | [11] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of this compound in activating AMPK and its downstream effects on cellular metabolism.
Caption: this compound allosterically activates AMPK via the ADaM site, leading to downstream metabolic effects.
Experimental Workflow for Ex Vivo Muscle Glucose Uptake Assay
This diagram outlines a typical experimental workflow to assess the effect of this compound on glucose uptake in isolated skeletal muscle.
Caption: Workflow for measuring this compound-stimulated glucose uptake in isolated mouse EDL muscle.
Detailed Experimental Protocols
In Vitro AMPK Activation Assay (SAMS Peptide Assay)
This protocol is adapted from methodologies used to determine the EC50 of AMPK activators.[5]
Objective: To quantify the direct activation of purified AMPK isoforms by this compound.
Materials:
-
Purified recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β2γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
This compound stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, SAMS peptide (200 µM), MgCl₂ (5 mM), and purified AMPK enzyme.
-
Serially dilute this compound in DMSO and add to the reaction mixture to achieve final concentrations ranging from sub-nanomolar to micromolar. Include a DMSO-only vehicle control.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (200 µM).
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the fold activation relative to the vehicle control and plot the data against the this compound concentration to determine the EC50 value.
Ex Vivo Muscle Glucose Uptake Assay
This protocol is based on studies investigating the metabolic effects of this compound in skeletal muscle.[4][9][10]
Objective: To measure the effect of this compound on glucose uptake in intact, isolated mouse skeletal muscle.
Materials:
-
Male C57BL/6J mice
-
Krebs-Ringer-Henseleit (KRH) buffer supplemented with mannitol and BSA
-
This compound
-
[³H]-2-deoxyglucose and [¹⁴C]-mannitol
-
Scintillation vials and fluid
Procedure:
-
Isolate intact extensor digitorum longus (EDL) muscles from euthanized mice.
-
Mount the muscles at their resting length in an incubation chamber.
-
Pre-incubate the muscles in KRH buffer for a stabilization period.
-
Transfer the muscles to fresh KRH buffer containing the desired concentration of this compound (e.g., 3 µM) or vehicle (DMSO) for 40 minutes.
-
During the final 10 minutes of incubation, add [³H]-2-deoxyglucose and [¹⁴C]-mannitol to the buffer.
-
Terminate the incubation by removing the muscles, blotting them dry, and snap-freezing them in liquid nitrogen.
-
Digest the muscles (e.g., in NaOH) and determine the intracellular accumulation of [³H]-2-deoxyglucose-6-phosphate and extracellular [¹⁴C]-mannitol by liquid scintillation counting.
-
Calculate the rate of glucose uptake, correcting for extracellular space.
In Vivo Mouse Study for Blood Glucose Lowering
This protocol is a general representation of in vivo studies conducted with this compound.[6][11]
Objective: To evaluate the effect of this compound on blood glucose levels in a mouse model.
Materials:
-
Diabetic mouse model (e.g., db/db mice) or diet-induced obese mice.
-
This compound formulation for oral gavage or subcutaneous injection.
-
Vehicle control.
-
Glucometer and test strips.
Procedure:
-
Acclimatize the mice and measure baseline blood glucose levels from tail vein blood.
-
Administer a single dose of this compound (e.g., 30-1000 mg/kg) or vehicle to the mice via the chosen route (oral gavage or subcutaneous injection).
-
Monitor blood glucose levels at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).
-
At the end of the study, tissues such as skeletal muscle and liver can be harvested for analysis of AMPK activation and downstream target phosphorylation via Western blotting or immunoprecipitation kinase assays.
-
Analyze the change in blood glucose from baseline for the this compound treated group compared to the vehicle group.
Conclusion
This compound is a valuable pharmacological tool for investigating the diverse roles of AMPK in cellular and systemic metabolism. Its pan-activator profile allows for the broad stimulation of AMPK activity across various tissues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of AMPK activation. Further research may focus on the tissue-specific effects of this compound and its potential application in combination therapies for complex metabolic diseases.
References
- 1. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 2. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.regionh.dk [research.regionh.dk]
- 10. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]
- 11. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PF-00835231: A Potent Inhibitor of SARS-CoV-2 3CL Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The global health crisis initiated by the COVID-19 pandemic spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. This whitepaper provides a comprehensive technical overview of the discovery and development of PF-00835231 (also known as PF-739), a potent and selective inhibitor of SARS-CoV-2 3CLpro. We delve into its mechanism of action, summarize key preclinical in vitro and in vivo data, and provide detailed methodologies for the pivotal experiments that characterized its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated the rapid identification of antiviral agents to combat the resulting COVID-19 pandemic. The viral life cycle of coronaviruses presents several potential drug targets, with the 3C-like protease (3CLpro), also referred to as the main protease (Mpro), being one of the most attractive.[1] This enzyme is critical for the proteolytic processing of viral polyproteins into functional non-structural proteins, a step that is indispensable for viral replication.[2] The high degree of conservation of the 3CLpro active site among coronaviruses, coupled with the absence of a close human homolog, makes it an ideal target for selective antiviral therapy.[1][2]
PF-00835231 is a small molecule inhibitor that was initially designed to target the 3CLpro of the original SARS-CoV.[3] With the advent of the COVID-19 pandemic, this compound was revisited and found to exhibit potent inhibitory activity against the highly homologous SARS-CoV-2 3CLpro.[3] This technical guide details the journey of PF-00835231 from its initial discovery to its preclinical development as a promising therapeutic candidate for COVID-19.
Mechanism of Action
PF-00835231 functions as a competitive inhibitor of the SARS-CoV-2 3CLpro.[2] The enzyme is a cysteine protease that facilitates the cleavage of the viral polyproteins pp1a and pp1ab at multiple specific sites.[2] By binding to the active site of the 3CLpro, PF-00835231 blocks this proteolytic activity, thereby preventing the formation of the viral replication and transcription complex and ultimately halting viral propagation.[2] Time-of-drug-addition studies have confirmed that PF-00835231 acts at an early stage of the viral life cycle, consistent with its role as a 3CLpro inhibitor.[4][5]
Data Presentation
The preclinical development of PF-00835231 involved extensive in vitro and in vivo studies to characterize its efficacy and safety profile. The following tables summarize the key quantitative data from these experiments.
Table 1: In Vitro Efficacy of PF-00835231 against SARS-CoV-2
| Assay Type | Cell Line | Virus Strain | Measurement | Value (µM) | Reference |
| Enzymatic Inhibition | - | SARS-CoV-2 3CLpro | IC50 | 0.0086 | [6] |
| - | SARS-CoV-1 3CLpro | IC50 | 0.004 | [7] | |
| - | Various Coronaviruses | Ki | 0.00003 - 0.004 | [8] | |
| Antiviral Activity | A549+ACE2 | USA-WA1/2020 (24h) | EC50 | 0.221 | [4][9] |
| A549+ACE2 | USA-WA1/2020 (48h) | EC50 | 0.158 | [4][9] | |
| A549+ACE2 | USA/NYU-VC-003/2020 (24h) | EC50 | 0.184 | [4] | |
| HeLa-ACE2 | SARS-CoV-2 | EC50 | 0.13 | [8] | |
| HeLa-ACE2 | SARS-CoV-2 | EC90 | 0.43 | [8] | |
| Vero E6 | SARS-CoV-2 | EC90 | 0.4 - 1.158 | [10] | |
| Cytotoxicity | Vero E6-enACE2 | - | CC50 | >50 | [10] |
| Vero E6-EGFP | - | CC50 | >50 | [10] | |
| MRC-5 | - | CC50 | >50 | [10] |
Table 2: In Vivo Efficacy of PF-00835231 in Mouse Models
| Animal Model | Treatment Regimen | Outcome | Result | Reference |
| SARS-CoV-MA15 infected mice | 30 mg/kg BID | Lung Viral Titer Reduction | 95.98% | [10] |
| 100 mg/kg BID | Lung Viral Titer Reduction | 99.94% | [10] | |
| 300 mg/kg BID | Lung Viral Titer Reduction | 100% | [10] | |
| Ad5-hACE2 transgenic mice (SARS-CoV-2) | 100 mg/kg BID (S.C.) | Lung Viral Titer Reduction | 96.18% (≈1.5 log10) | [8][10] |
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the accurate assessment of a drug candidate's potential. The following sections provide comprehensive protocols for the key assays used in the characterization of PF-00835231.
SARS-CoV-2 3CLpro FRET-Based Enzymatic Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of the SARS-CoV-2 3CLpro enzyme using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
PF-00835231 (or other test compounds)
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of PF-00835231 in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the 384-well plate. Include wells with Assay Buffer and DMSO as positive (no inhibition) and negative (vehicle) controls, respectively.
-
Add the SARS-CoV-2 3CLpro enzyme to each well to a final concentration of approximately 15 nM.[11]
-
Incubate the plate at room temperature (approximately 23-25°C) for 30 minutes to allow the compound to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of approximately 25 µM.[11]
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for 60 minutes at 23°C.[11]
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Cytopathic Effect (CPE) Assay
This cell-based assay evaluates the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Vero E6 or A549+ACE2 cells
-
Cell culture medium (e.g., MEM with 2% FBS, penicillin/streptomycin)
-
SARS-CoV-2 virus stock
-
PF-00835231 (or other test compounds)
-
96-well or 384-well clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer or plate reader
Procedure:
-
Seed Vero E6 or A549+ACE2 cells into assay plates and incubate overnight to allow for cell attachment.[5]
-
Prepare serial dilutions of PF-00835231 in cell culture medium.
-
Remove the growth medium from the cell plates and add the diluted compound solutions.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, 0.002 for Vero E6 cells.[12][13] Include uninfected and virus-only controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[4][12][13]
-
After the incubation period, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to the uninfected and virus-only controls.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the respective dose-response curves.
High-Content Imaging Antiviral Assay
This assay provides a more detailed, image-based quantification of viral infection and the effect of antiviral compounds.
Materials:
-
A549+ACE2 cells
-
SARS-CoV-2 virus stock
-
PF-00835231 (or other test compounds)
-
Primary antibody against a viral protein (e.g., anti-Nucleocapsid)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed A549+ACE2 cells in optically clear bottom plates suitable for imaging.
-
Treat the cells with serial dilutions of PF-00835231 for a designated period before or after infection.
-
Infect the cells with SARS-CoV-2.
-
At a specific time post-infection (e.g., 24 or 48 hours), fix and permeabilize the cells.[4]
-
Incubate the cells with the primary antibody, followed by the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of infected cells (positive for the viral antigen) and total cells (DAPI-stained nuclei).
-
Calculate the percentage of infected cells for each compound concentration and determine the EC50 value.
Polarized Human Airway Epithelial Culture Model
This advanced 3D cell culture model more closely mimics the in vivo environment of the human respiratory tract.
Procedure:
-
Culture primary human bronchial epithelial cells on permeable Transwell® inserts.[2]
-
Once confluent, establish an air-liquid interface (ALI) by removing the apical medium and feeding the cells only from the basolateral side.[2]
-
Allow the cells to differentiate for several weeks to form a polarized, pseudostratified epithelium with cilia and mucus production.[2]
-
Treat the differentiated cultures with PF-00835231 added to the basolateral medium.
-
Infect the cultures apically with SARS-CoV-2.
-
At various time points post-infection, collect apical washes to measure viral titers (e.g., by plaque assay or RT-qPCR) and assess tissue integrity and cytotoxicity.
Conclusion
PF-00835231 has emerged as a potent and selective inhibitor of the SARS-CoV-2 3CL protease. The comprehensive preclinical data, generated through a series of robust in vitro and in vivo assays, have demonstrated its significant antiviral activity and favorable safety profile. The detailed experimental protocols provided in this whitepaper offer a foundation for further research and development of 3CLpro inhibitors. The journey of PF-00835231 from a repurposed compound to a promising clinical candidate underscores the importance of targeting conserved viral enzymes in the ongoing effort to combat current and future coronavirus threats.
References
- 1. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion of Airway Basal Cells and Generation of Polarized Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Cellular pathways modulated by PF-739
An In-depth Technical Guide on the Cellular Pathways Modulated by PF-06463922 (Lorlatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06463922, clinically known as Lorlatinib, is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI).[1] It is a potent, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier, making it an effective treatment for brain metastases, which are common in patients with ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] Lorlatinib was specifically designed to be active against most known resistance mutations that can develop during treatment with first and second-generation ALK inhibitors.[1][2]
Mechanism of Action
Lorlatinib functions by binding to the ATP-binding pocket of ALK and ROS1 tyrosine kinases.[3] In many cancers, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK, CD74-ROS1) that result in constitutively active kinase domains.[6] This uncontrolled kinase activity drives downstream signaling pathways that promote cell proliferation and survival.[6][7] By inhibiting the kinase activity of ALK and ROS1, Lorlatinib effectively blocks these oncogenic signals, leading to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][3]
Modulation of Cellular Signaling Pathways
The constitutive activation of ALK and ROS1 fusion proteins leads to the stimulation of several key downstream signaling cascades. Lorlatinib's inhibition of ALK and ROS1 results in the downregulation of these pathways. The primary pathways affected are:
-
RAS-MAPK-ERK Pathway: This pathway is crucial for cell proliferation.[7] Activated ALK/ROS1 can lead to the phosphorylation of adaptor proteins like SHC and GRB2, which in turn activates RAS and the subsequent MAPK/ERK cascade.[7][8]
-
PI3K-AKT-mTOR Pathway: This is a critical pathway for promoting cell survival and growth by inhibiting apoptosis.[7][9] ALK/ROS1 can directly or indirectly activate PI3K, leading to the phosphorylation and activation of AKT, which then modulates a variety of downstream targets, including mTOR.[7][8][10]
-
JAK-STAT Pathway: This pathway is involved in cell proliferation and survival.[7] ALK/ROS1 can phosphorylate and activate STAT3, which then translocates to the nucleus to regulate gene expression.[6][7]
-
PLCγ Pathway: Activation of Phospholipase C-gamma (PLCγ) by ALK can trigger downstream signaling involving inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC).[7][8]
The diagrams below illustrate the points of inhibition by Lorlatinib within the ALK and ROS1 signaling cascades.
Caption: ALK Signaling Pathway Inhibition by Lorlatinib.
Caption: ROS1 Signaling Pathway Inhibition by Lorlatinib.
Quantitative Data
Lorlatinib demonstrates potent inhibitory activity against wild-type and mutated ALK and ROS1 kinases. The following tables summarize its in vitro potency.
Table 1: Kinase Inhibitory Potency of Lorlatinib (PF-06463922)
| Kinase Target | Ki (nM) | IC50 (nM) - Kinase Activity | Reference |
| ROS1 (recombinant) | <0.025 | - | [11] |
| ALK (recombinant) | <0.07 | - | [11] |
| ALK (F1174L mutant) | - | ~12.7 - 26.6 | [12] |
| ALK (R1275Q mutant) | - | ~5.8 - 16.3 | [12] |
| ALK (F1245C mutant) | - | ~21.5 | [12] |
Table 2: Cellular Inhibitory Potency of Lorlatinib (PF-06463922)
| Cell Line | Expressed Kinase | IC50 (nM) - Cell Viability | Reference |
| HCC78 | SLC34A2-ROS1 | 1.3 | [11][13] |
| BaF3 | CD74-ROS1 | 0.6 | [11][13] |
| BaF3 | CD74-ROS1 (G2032R mutant) | 11.8 | [14] |
| BaF3 | CD74-ROS1 (L2026M mutant) | 1.9 | [14] |
| NCI-H3122 | EML4-ALK | 2.8 | [12] |
| NB-1643 | ALK (R1275Q mutant) | 6.1 | [12] |
| LAN-5 | ALK (R1275Q mutant) | 16.3 | [12] |
| CLB-GE | ALK (F1174L mutant) | 12.7 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of Lorlatinib.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 or Ki value of Lorlatinib against a specific kinase (e.g., ALK, ROS1, and their mutants).
-
Methodology:
-
Reagents: Purified recombinant kinase domain, ATP, a substrate peptide (e.g., a generic tyrosine kinase substrate), and Lorlatinib at various concentrations.
-
Procedure: The kinase, substrate, and varying concentrations of Lorlatinib (or DMSO as a control) are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (measuring incorporation of 32P-ATP), or more commonly, luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each Lorlatinib concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[12]
-
Cell Viability/Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
-
Objective: To determine the IC50 of Lorlatinib in cell lines expressing ALK or ROS1 fusion proteins.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCC78, BaF3 expressing a fusion protein) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with a range of concentrations of Lorlatinib (typically a serial dilution) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow the compound to exert its effect.
-
Detection: Cell viability is measured using a reagent like CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
Caption: Workflow for a Cell Viability Assay.
Western Blotting
This technique is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activity of signaling pathways.
-
Objective: To confirm that Lorlatinib inhibits the phosphorylation of ALK/ROS1 and their downstream signaling proteins (e.g., AKT, ERK, SHP2).
-
Methodology:
-
Cell Treatment & Lysis: Cells are treated with Lorlatinib or a vehicle control for a specified time. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imager.
-
Analysis: The band intensities for phosphorylated proteins are compared between treated and untreated samples, often normalized to the total protein levels, to show a dose-dependent decrease in signaling activity.[13][14]
-
Conclusion
PF-06463922 (Lorlatinib) is a highly potent ALK and ROS1 inhibitor that effectively blocks key oncogenic signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Its ability to overcome a wide range of resistance mutations and penetrate the central nervous system makes it a critical therapeutic agent in the management of ALK- and ROS1-positive non-small cell lung cancer. The experimental data robustly support its mechanism of action and clinical efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 4. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. osti.gov [osti.gov]
- 12. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-AMPK Activator PF-739: A Deep Dive into its Impact on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological agent PF-739 and its significant impact on insulin sensitivity. This compound is an orally active, non-selective, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] Activation of AMPK in metabolically active tissues, particularly skeletal muscle, is a promising therapeutic strategy for metabolic diseases like type 2 diabetes.[2][3] This document collates and presents key quantitative data, details the experimental protocols used to elucidate the effects of this compound, and visualizes the underlying molecular signaling pathways and experimental workflows. The evidence strongly indicates that this compound enhances glucose disposal and lowers blood glucose levels primarily through the activation of AMPK in skeletal muscle, thereby improving insulin sensitivity.[2]
Introduction to this compound and its Mechanism of Action
This compound is a direct pan-activator of AMPK, meaning it activates multiple AMPK heterotrimeric complexes.[1] It binds to the allosteric drug and metabolite (ADaM) site, a novel regulatory site at the interface of the α-kinase domain and the β-subunit's carbohydrate-binding module.[4][5] This activation mechanism is independent of cellular AMP levels and the canonical phosphorylation of the α-subunit at Threonine-172 by upstream kinases, although it can potentiate the effects of other AMPK activators.[4] The primary therapeutic effect of this compound in the context of insulin sensitivity stems from its ability to stimulate glucose uptake and metabolism in skeletal muscle.[2][6]
Quantitative Analysis of this compound's Efficacy
The potency and efficacy of this compound have been quantified across various experimental systems. The following tables summarize the key findings regarding its ability to activate different AMPK isoforms and its dose-dependent effects on glucose uptake in skeletal muscle.
Table 1: In Vitro Activation of AMPK Heterotrimeric Complexes by this compound
| AMPK Isoform Complex | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
Data sourced from MedchemExpress, citing Aledavood E, et al. (2021).[1]
Table 2: Ex Vivo Dose-Dependent Effect of this compound on Glucose Uptake in Mouse Skeletal Muscle
| Muscle Type | This compound Concentration | Fold Increase in Glucose Uptake (vs. Vehicle) |
| Extensor Digitorum Longus (EDL) | 3 µM | ~2-fold |
| Extensor Digitorum Longus (EDL) | Dose-dependent | Significant increase |
| Soleus (Sol) | Up to 30 µM | No significant effect |
Data synthesized from studies by Sylow et al. (2021).[4]
Table 3: In Vivo Effects of this compound in Mice
| Animal Model | Administration | Dosage (mg/kg) | Key Outcomes |
| C57BL/6 Mice | Oral gavage or s.c. | 30 - 1000 | Increased AMPK activity in skeletal muscle and liver, decreased plasma insulin and blood glucose.[1] |
| Diabetic Mice | Not specified | Not specified | Rapid lowering of plasma glucose levels, increased systemic glucose disposal.[2] |
| Diet-induced Obese Mice | Not specified | Not specified | Lowered blood glucose levels, selectively activated muscle AMPKγ1-complexes.[7][8] |
Signaling Pathways and Experimental Workflows
This compound-Mediated AMPK Signaling Pathway
This compound directly activates AMPK, initiating a signaling cascade that enhances glucose uptake and metabolism in skeletal muscle. A key downstream target is TBC1D1, a Rab-GTPase activating protein that, when phosphorylated by AMPK, facilitates the translocation of GLUT4 glucose transporters to the cell surface.
Caption: this compound signaling pathway for enhanced glucose uptake.
Experimental Workflow for Ex Vivo Muscle Analysis
The following diagram illustrates a typical experimental workflow used to assess the direct effects of this compound on skeletal muscle glucose uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposing effects on regulated insulin secretion of acute vs chronic stimulation of AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation is sufficient to increase skeletal muscle glucose uptake and glycogen synthesis but is not required for contraction-mediated increases in glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.regionh.dk [research.regionh.dk]
Investigating the Metabolic Effects of PF-739: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-739 (also known as PF-0646739) is a potent, orally active, non-selective small molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK has emerged as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes. This technical guide provides a comprehensive overview of the metabolic effects of this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and drug development.
Core Mechanism of Action: AMPK Activation
This compound functions as a direct allosteric activator of AMPK, binding to the allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits.[1][2] This binding mimics the effects of AMP, leading to a conformational change that promotes the phosphorylation of the activation loop of the catalytic α subunit (at threonine-172) by upstream kinases, resulting in a significant increase in kinase activity.[2] this compound is a pan-activator, meaning it can activate all 12 heterotrimeric AMPK complexes.[1] This broad activity profile allows it to exert metabolic effects in various tissues, most notably skeletal muscle and liver.
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that leads to profound metabolic changes. In skeletal muscle, activated AMPK stimulates glucose uptake and fatty acid oxidation while inhibiting glycogen synthesis. In the liver, it suppresses gluconeogenesis and lipogenesis. These effects are mediated through the phosphorylation of downstream targets, including Acetyl-CoA Carboxylase (ACC) and TBC1D1/4, and the regulation of gene expression through transcription factors like PGC-1α and NR4A1.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and metabolic effects of this compound.
Table 1: In Vitro AMPK Activation
| AMPK Isoform | EC50 (nM) |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
Data from MedchemExpress, citing Cokorinos et al., 2017.[1]
Table 2: In Vivo Metabolic Effects in Mice
| Parameter | Model | Dose Range (mg/kg) | Route | Outcome |
| Plasma Glucose | C57BL/6 | 30 - 1000 | p.o. or s.c. | Significant reduction |
| Plasma Insulin | C57BL/6 | 30 - 1000 | p.o. or s.c. | Decreased |
| Muscle AMPKγ1-complex activity | Diet-induced obese | Not specified | Not specified | 2-fold increase |
| Gene Expression (Ppargc1a, Nr4a1, Nr4a3) | C57BL/6 | 30 - 1000 | p.o. or s.c. | Increased |
Data compiled from MedchemExpress and other sources citing Cokorinos et al., 2017.[1]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the metabolic effects of this compound.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from standard procedures for assessing glucose homeostasis in mice.[3][4][5][6][7]
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
D-glucose solution (e.g., 20% w/v in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record baseline body weight.
-
Administer this compound or vehicle via oral gavage at the desired dose.
-
After a specified pretreatment time (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each treatment group.
Ex Vivo Glucose Uptake in Isolated Mouse Skeletal Muscle
This protocol is based on methods for measuring glucose uptake in isolated extensor digitorum longus (EDL) muscles.[1][3]
Materials:
-
Krebs-Henseleit buffer (KHB) supplemented with 0.1% BSA, 2 mM pyruvate, and 6 mM mannitol.
-
This compound dissolved in DMSO.
-
[³H]-2-deoxyglucose and [¹⁴C]-mannitol.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Isolate EDL muscles from mice and mount them on clips to maintain resting length.
-
Pre-incubate muscles in oxygenated KHB for 30 minutes at 30°C.
-
Transfer muscles to fresh KHB containing this compound or vehicle (DMSO) for a specified duration (e.g., 60 minutes).
-
Transfer muscles to KHB containing [³H]-2-deoxyglucose and [¹⁴C]-mannitol for 10 minutes.
-
Wash muscles in ice-cold KHB to stop the reaction.
-
Blot, weigh, and digest the muscles (e.g., in NaOH).
-
Determine the intracellular accumulation of [³H]-2-deoxyglucose and the extracellular space using [¹⁴C]-mannitol by liquid scintillation counting.
-
Calculate the rate of glucose uptake and express it as pmol/mg/min.
Potential Adverse Effects and Considerations
While this compound demonstrates promising metabolic benefits, it is important to consider potential adverse effects. In a mouse model of heart failure, treatment with this compound led to an increase in blood pressure and a worsening of cardiac function.[1] This effect may be linked to its AMPK-activating properties, highlighting the need for careful evaluation of the cardiovascular safety profile of pan-AMPK activators.
Conclusion
This compound is a potent pan-AMPK activator with significant effects on glucose metabolism, primarily through increased glucose disposal in skeletal muscle. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other AMPK activators for the treatment of metabolic diseases. Future research should continue to explore the tissue-specific actions of these compounds and carefully assess their long-term safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Adenosine monophosphate activated protein kinase contributes to skeletal muscle health through the control of mitochondrial function [frontiersin.org]
- 3. protocols.io [protocols.io]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
PF-739: A Pan-AMPK Activator with Therapeutic Potential in Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-739 is a potent, orally active, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By directly activating all 12 AMPK heterotrimeric complexes, this compound has demonstrated significant potential in preclinical models of type 2 diabetes. Its primary mechanism of action involves enhancing glucose uptake and disposal in skeletal muscle, leading to a rapid reduction in plasma glucose levels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a visual representation of its signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic utility of AMPK activation in metabolic diseases.
Introduction: The Role of AMPK in Type 2 Diabetes
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a cellular energy sensor.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, each existing in multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), resulting in 12 distinct AMPK complexes.[1][2] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress.[2] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2]
Given its central role in regulating metabolism, AMPK has emerged as a promising therapeutic target for type 2 diabetes.[1] Pharmacological activation of AMPK is expected to mimic the beneficial metabolic effects of exercise, including increased glucose uptake by skeletal muscle and suppression of hepatic glucose production.[1]
This compound: A Non-selective AMPK Activator
This compound is a direct, non-selective activator of all 12 AMPK heterotrimeric complexes.[1] It binds to the allosteric drug and metabolite (ADaM) site, a pocket located between the α and β subunits, inducing a conformational change that leads to AMPK activation.[1][2] Unlike isoform-selective activators, this compound's pan-activation profile allows for the engagement of multiple AMPK complexes in various tissues, which may contribute to its robust glucose-lowering effects.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound on AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
Data sourced from Cokorinos et al., 2017.[3][4]
Table 2: In Vivo Efficacy of this compound in Mouse Models of Diabetes
| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| C57BL/6 Mice | 30-1000 mg/kg (single dose) | Oral gavage or Subcutaneous | Increased AMPK activity in skeletal muscle and liver, decreased plasma glucose and insulin. | [5] |
| Diabetic Mice | Not specified | Not specified | Rapidly lowered plasma glucose levels. | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its investigation.
References
- 1. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 4. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
PF-739 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-739 is a potent, orally active, and non-selective direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a pan-activator, this compound stimulates all 12 heterotrimeric AMPK complexes, making it a valuable tool for studying the diverse roles of AMPK in metabolic pathways.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity and cellular effects of this compound, including a direct AMPK kinase activity assay, a cellular AMPK phosphorylation assay, and a cell-based glucose uptake assay. The included data summaries and workflow diagrams are intended to facilitate the experimental design and execution for researchers investigating AMPK-targeted therapeutics.
Introduction to this compound
This compound allosterically activates AMPK by binding to the allosteric drug and metabolite (ADaM) site, a regulatory site on the kinase. This activation leads to the phosphorylation of downstream targets involved in various metabolic processes, including glucose uptake and fatty acid oxidation. In preclinical studies, this compound has been shown to increase AMPK activity in skeletal muscle and liver, leading to reduced plasma glucose levels.[1][2] The non-selective activation of AMPK isoforms by this compound allows for the broad investigation of AMPK signaling in different cellular contexts.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against various AMPK heterotrimeric complexes.
| AMPK Complex | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
Data sourced from MedchemExpress.[1]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in activating the AMPK signaling pathway.
Caption: this compound allosterically activates the AMPK complex, leading to its phosphorylation and subsequent phosphorylation of downstream targets, resulting in various metabolic effects.
Experimental Protocols
In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Experimental Workflow:
References
Application Notes and Protocols for PF-739 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-739 is a potent, orally active, non-selective activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1] Activation of AMPK in tissues like skeletal muscle and liver has been identified as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes.[2][3] this compound activates all 12 heterotrimeric AMPK complexes and has been demonstrated to lower plasma glucose levels in murine models, primarily through the activation of AMPK in skeletal muscle, which enhances glucose disposal.[1][2][3]
These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying mechanisms of this compound in mouse models of diabetes to facilitate further research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mice.
Table 1: In Vivo Efficacy of this compound in Mice
| Mouse Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | Single dose of 30, 100, 300, or 1000 mg/kg | Oral gavage or Subcutaneous injection | Dose-dependent decrease in plasma glucose and insulin. Increased AMPK activity in skeletal muscle and AMPK phosphorylation in the liver. | [1] |
| Diet-Induced Obese C57BL/6J Mice | Single dose of 100 mg/kg | Subcutaneous injection | Significantly lowered blood glucose levels one hour post-administration. Increased AMPKγ1-complex activity in skeletal muscle. | [4] |
| Diabetic Mice (model not specified) | Not specified | Not specified | Rapid lowering of plasma glucose levels. | [2][3] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| EC50 (α1β1γ1) | 8.99 nM | Cell-free AMPK complex | [1] |
| EC50 (α2β1γ1) | 5.23 nM | Cell-free AMPK complex | [1] |
| EC50 (α1β2γ1) | 126 nM | Cell-free AMPK complex | [1] |
| EC50 (α2β2γ1) | 42.2 nM | Cell-free AMPK complex | [1] |
Signaling Pathway
The primary mechanism of action of this compound involves the direct activation of AMPK. This activation leads to a cascade of downstream effects aimed at restoring cellular energy homeostasis, which is particularly relevant in the context of diabetes.
Caption: this compound signaling pathway in metabolic regulation.
Experimental Protocols
Protocol 1: Acute Oral or Subcutaneous Administration of this compound in C57BL/6 Mice
This protocol is adapted from studies evaluating the acute dose-response effects of this compound.[1]
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week before the experiment.
2. Compound Preparation (Vehicle Formulation):
-
Option 1 (for oral gavage or subcutaneous injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline (0.9% NaCl) to reach a final volume of 1 mL.[1]
-
-
Vehicle Control: Prepare the vehicle using the same procedure but omitting this compound.
3. Dosing:
-
Fast mice for 4-6 hours before dosing.
-
Administer this compound or vehicle via oral gavage or subcutaneous injection.
-
Dose range: 30, 100, 300, or 1000 mg/kg body weight. The volume of administration should be adjusted based on the mouse's weight (typically 5-10 mL/kg).
4. Outcome Assessment:
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at baseline (time 0) and at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Plasma Insulin Measurement: Collect blood samples at baseline and selected time points into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C for subsequent insulin ELISA.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize mice and rapidly collect tissues such as liver and skeletal muscle (e.g., gastrocnemius or quadriceps). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Western Blotting: Homogenize tissue samples and perform Western blotting to assess the phosphorylation status of AMPK (p-AMPKα Thr172) and its downstream targets (e.g., p-ACC Ser79).
Protocol 2: Subcutaneous Administration of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on a study investigating the effects of this compound in a model of insulin resistance.[4]
1. Animal Model:
-
Male C57BL/6J mice.
-
Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 9-12 weeks.
-
Monitor body weight and blood glucose to confirm the diabetic phenotype.
2. Compound Preparation (Vehicle Formulation):
-
Suspend this compound in 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in isotonic saline to a final concentration of 20 mg/mL.[4]
-
Vehicle Control: 20% HPBCD in isotonic saline.
3. Dosing:
-
Administer a single subcutaneous dose of this compound at 100 mg/kg body weight or the corresponding vehicle.
4. Outcome Assessment:
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood immediately before dosing and 1 hour after treatment.
-
Tissue Collection for AMPK Activity Assay: One hour post-dosing, anesthetize the mice (e.g., with isoflurane) and harvest skeletal muscle tissues (e.g., gastrocnemius). Immediately freeze the tissues in liquid nitrogen using pre-cooled metal clamps to preserve the phosphorylation state of proteins.[4]
-
Complex-Specific AMPK Activity Assay: Perform immunoprecipitation from muscle lysates to isolate specific AMPK complexes (e.g., AMPKγ1- and AMPKγ3-containing complexes) followed by a kinase activity assay.[4]
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-739 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of PF-739, a potent, non-selective activator of AMP-activated protein kinase (AMPK), in various cell culture experiments.
Introduction
This compound is a valuable research tool for investigating the roles of AMPK in cellular metabolism, signaling, and disease. As a direct allosteric activator, it targets the ADaM (Allosteric Drug and Metabolite) site on the AMPK complex, leading to the activation of all 12 heterotrimeric AMPK complexes.[1][2] Understanding the precise methodology for its use is crucial for obtaining reproducible and reliable experimental results.
Mechanism of Action
This compound allosterically activates AMPK, a central regulator of cellular energy homeostasis.[2] AMPK activation initiates a cascade of downstream signaling events aimed at restoring cellular energy balance by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and promoting catabolic pathways (e.g., glucose uptake and fatty acid oxidation).
Signaling Pathway of this compound-Mediated AMPK Activation
Caption: Signaling pathway of this compound-mediated AMPK activation.
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| EC50 (α1β1γ1) | 8.99 nM | In vitro enzyme assay | [1] |
| EC50 (α2β1γ1) | 5.23 nM | In vitro enzyme assay | [1] |
| EC50 (α1β2γ1) | 126 nM | In vitro enzyme assay | [1] |
| EC50 (α2β2γ1) | 42.2 nM | In vitro enzyme assay | [1] |
| Effective Concentration Range | 0 - 1000 nM | Primary rat hepatocytes and primary human cardiac myotubes | [1] |
| Effective Concentration (ex vivo) | 3 µM | Mouse extensor digitorum longus (EDL) muscle |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 442.90 g/mol ), dissolve 4.429 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Experimental Workflow for this compound Stock Preparation
Caption: Workflow for preparing a this compound stock solution.
Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific cell type and the downstream application.
-
Downstream Analysis: Following incubation, proceed with the desired downstream experiments, such as Western blotting for AMPK activation or a cell viability assay.
Protocol for Western Blot Analysis of AMPK Activation
Materials:
-
Treated cells (from section 4.2)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Protocol for Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells treated with a range of this compound concentrations (from section 4.2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) using non-linear regression analysis.
-
Troubleshooting
-
Precipitation of this compound in culture medium: Ensure the final DMSO concentration is low (≤ 0.1%). Prepare fresh working solutions for each experiment. If precipitation persists, consider using a lower concentration range or a different solvent system if compatible with your cells.
-
No activation of AMPK observed: Confirm the integrity of the this compound stock solution. Increase the concentration of this compound or the incubation time. Ensure that the cell type used expresses sufficient levels of AMPK.
-
High background in Western blots: Optimize blocking conditions and antibody dilutions. Ensure thorough washing steps.
References
Application Notes and Protocols for PF-739 Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is an orally active, non-selective, direct activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis.[1][2] Activation of AMPK, particularly in skeletal muscle, has been shown to enhance glucose disposal and lower plasma glucose levels, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes.[3][4] These application notes provide a comprehensive overview of the preclinical administration of this compound in non-human primates, specifically cynomolgus monkeys, summarizing key quantitative data and detailing experimental protocols to guide further research and development.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound observed in male cynomolgus monkeys.
Table 1: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys Following a Single Oral Dose
| Parameter | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 138 ± 29 | 438 ± 98 | 1670 ± 350 |
| Tmax (h) | 2.0 ± 0.0 | 2.7 ± 0.6 | 3.3 ± 0.6 |
| AUCinf (ng*h/mL) | 679 ± 109 | 2450 ± 450 | 10900 ± 2100 |
| t1/2 (h) | 3.2 ± 0.4 | 3.8 ± 0.5 | 4.5 ± 0.6 |
Data presented as mean ± SEM.
Table 2: Pharmacodynamic Effects of this compound on Plasma Glucose and Insulin in Cynomolgus Monkeys
| Treatment | Baseline Glucose (mg/dL) | Glucose Change at 4h (%) | Baseline Insulin (µU/mL) | Insulin Change at 4h (%) |
| Vehicle | 85 ± 3 | -5 ± 2 | 15 ± 2 | -8 ± 5 |
| This compound (3 mg/kg) | 87 ± 4 | -25 ± 3 | 16 ± 2 | -40 ± 6 |
| This compound (10 mg/kg) | 86 ± 3 | -35 ± 4 | 14 ± 1 | -55 ± 7 |
*p < 0.05 compared to vehicle. Data presented as mean ± SEM.
Signaling Pathway
This compound directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. The diagram below illustrates the simplified signaling pathway initiated by this compound.
Caption: Simplified signaling cascade of this compound-mediated AMPK activation in skeletal muscle.
Experimental Protocols
The following protocols are based on methodologies reported for the administration of this compound in non-human primates.
Animal Model and Housing
-
Species: Male Cynomolgus Monkeys (Macaca fascicularis)
-
Age: 3-5 years
-
Weight: 3-5 kg
-
Housing: Animals should be housed individually in stainless steel cages in a climate-controlled facility with a 12-hour light/dark cycle. Standard primate chow and water should be provided ad libitum, except when fasting is required for experiments.
-
Acclimation: Animals should be acclimated to the facility and handling procedures for at least two weeks prior to the study.
Dosing and Administration
-
Formulation: this compound is prepared as a suspension in a vehicle consisting of 0.5% methylcellulose in water.
-
Dosing: The compound is administered orally via gavage.
-
Dose Volumes: Dose volumes should be calculated based on the most recent body weight of each animal and are typically in the range of 1-5 mL/kg.
-
Fasting: Animals should be fasted overnight (approximately 12-16 hours) prior to dosing and for 4 hours post-dose.
Pharmacokinetic Study Protocol
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
Caption: Experimental workflow for a pharmacokinetic study of this compound in non-human primates.
Methodology:
-
Animal Preparation: Fast cynomolgus monkeys overnight. Record the body weight of each animal on the day of the study.
-
Dosing: Administer a single oral dose of this compound at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Blood Sampling: Collect serial blood samples (approximately 1 mL) from a peripheral vein into tubes containing K2EDTA as an anticoagulant at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin).
Pharmacodynamic Study Protocol (Glucose and Insulin Measurement)
This protocol is designed to assess the effect of this compound on plasma glucose and insulin levels.
Methodology:
-
Animal Preparation: Fast cynomolgus monkeys overnight.
-
Baseline Sampling: Collect a pre-dose blood sample for baseline glucose and insulin measurements.
-
Dosing: Administer a single oral dose of this compound or vehicle control.
-
Post-dose Sampling: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 6, 8 hours).
-
Biochemical Analysis:
-
Measure plasma glucose concentrations using a validated enzymatic assay (e.g., glucose oxidase method).
-
Measure plasma insulin concentrations using a validated immunoassay (e.g., ELISA).
-
-
Data Analysis: Calculate the percentage change from baseline for both glucose and insulin at each time point and compare the effects of this compound to the vehicle control group using appropriate statistical methods.
Safety and Tolerability
In the reported studies, this compound was generally well-tolerated in cynomolgus monkeys at the doses tested. No significant adverse clinical signs were observed. Standard toxicological assessments, including clinical observations, body weight measurements, and clinical pathology, should be incorporated into any study design.
Conclusion
This compound demonstrates a clear pharmacokinetic-pharmacodynamic relationship in non-human primates, with oral administration leading to systemic exposure and a significant reduction in plasma glucose and insulin levels.[3] The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of AMPK activators for metabolic disorders. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting PF-739-Induced AMPK Activation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the detection and quantification of AMP-activated protein kinase (AMPK) activation induced by the novel pan-AMPK activator, PF-739, using Western blot analysis. This compound is an orally active, non-selective activator of all 12 heterotrimeric AMPK complexes, making it a significant tool for research into metabolic regulation.[1][2] AMPK is a crucial cellular energy sensor that, when activated, plays a central role in regulating metabolism to restore energy homeostasis. The primary mechanism of AMPK activation involves the phosphorylation of the α-subunit at threonine 172 (Thr172).[3][4] This protocol outlines the necessary steps to assess the phosphorylation status of AMPKα at Thr172 as a surrogate marker for its activation in response to this compound treatment.
Signaling Pathway of this compound-Induced AMPK Activation
This compound directly activates AMPK, leading to a conformational change that promotes its phosphorylation at Thr172 by upstream kinases, such as LKB1. Once activated, phospho-AMPK (p-AMPK) initiates a cascade of downstream signaling events aimed at restoring cellular ATP levels. This includes the inhibition of anabolic pathways (e.g., fatty acid and cholesterol synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake). A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by p-AMPK, leading to a decrease in fatty acid synthesis.
Caption: this compound signaling pathway leading to AMPK activation.
Experimental Workflow
The following diagram provides an overview of the key steps involved in the Western blot protocol for analyzing this compound-induced AMPK activation.
Caption: Western blot workflow for AMPK activation analysis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-101962 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| RIPA Lysis Buffer | Sigma-Aldrich | R0278 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561083 |
| PVDF Membrane | Millipore | IPVH00010 |
| Towbin Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol) | - | - |
| Non-fat Dry Milk or BSA | - | - |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Rabbit anti-phospho-AMPKα (Thr172) Antibody | Cell Signaling Technology | 2535 |
| Rabbit anti-AMPKα Antibody | Cell Signaling Technology | 2532 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific | 32106 |
Detailed Methodology
1. Cell Culture and Treatment: a. Culture cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate growth medium supplemented with FBS and antibiotics. b. Once cells reach 70-80% confluency, replace the growth medium with serum-free medium for 2-4 hours to reduce basal phosphorylation levels. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 30-60 minutes).[1] Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Dilute the protein lysates with lysis buffer to ensure equal protein concentrations across all samples. b. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE: a. Load equal amounts of protein (typically 20-30 µg) into the wells of a precast polyacrylamide gel. b. Include a pre-stained protein ladder to monitor protein migration. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
6. Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in Towbin transfer buffer.[6][7] b. Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
7. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][9] c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. For normalization, the membrane can be stripped and re-probed with a primary antibody against total AMPKα (e.g., 1:1000 dilution).[10][11][12] d. Quantify the band intensities using densitometry software. e. The level of AMPK activation is determined by calculating the ratio of the phospho-AMPKα (Thr172) signal to the total AMPKα signal.[13]
Data Presentation
The quantitative data obtained from the densitometric analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration (nM) | p-AMPK (Thr172) Intensity (Arbitrary Units) | Total AMPK Intensity (Arbitrary Units) | Ratio (p-AMPK / Total AMPK) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1500 | 14500 | 0.10 | 1.0 |
| This compound | 10 | 4500 | 14800 | 0.30 | 3.0 |
| This compound | 100 | 12000 | 15000 | 0.80 | 8.0 |
| This compound | 1000 | 18000 | 14700 | 1.22 | 12.2 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and this compound treatment.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Optimize transfer time and conditions. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Add fresh protease and phosphatase inhibitors to the lysis buffer. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the AMP-Activated Protein Kinase (AMPK) by Nitrated Lipids in Endothelial Cells | PLOS One [journals.plos.org]
- 4. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nsjbio.com [nsjbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. licorbio.com [licorbio.com]
- 8. Phospho-AMPK alpha (Thr172) (40H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. AMPK Alpha antibody (10929-2-AP) | Proteintech [ptglab.com]
- 11. AMPK alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Anti-AMPK α antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of PF-739 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is a potent, orally active, and non-selective small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] As a pan-activator, this compound can activate 12 different heterotrimeric AMPK complexes, making it a valuable tool for studying the diverse roles of AMPK in various physiological and pathological processes.[1] In the liver, AMPK is a key player in the control of glucose and lipid metabolism. Its activation leads to the inhibition of anabolic pathways such as lipogenesis and gluconeogenesis, and the stimulation of catabolic processes like fatty acid oxidation.[2][3] This makes AMPK an attractive therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD).[3][4]
These application notes provide detailed protocols for the use of this compound in primary hepatocytes to investigate its effects on cell signaling, lipid metabolism, and gene expression.
Data Presentation
Table 1: In Vitro Activity of this compound on AMPK Complexes
| AMPK Complex | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
(Data sourced from MedchemExpress[1])
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Application | Recommended Concentration Range | Incubation Time | Notes |
| AMPK Activation (Phosphorylation) | 100 nM - 10 µM | 30 min - 3 hours | A dose-dependent increase in AMPK substrate phosphorylation has been observed in primary rat hepatocytes within the 0-1000 nM range.[1] |
| Lipid Synthesis Inhibition | 1 µM - 10 µM | 3 - 16 hours | Based on studies with other direct AMPK activators like A-769662 in primary hepatocytes.[5][6] |
| Fatty Acid Oxidation Assay | 1 µM - 10 µM | 3 hours | Based on protocols for other small-molecule AMPK activators in primary hepatocytes.[5][7] |
| Gene Expression Analysis | 1 µM - 10 µM | 16 - 24 hours | Time course may need optimization depending on the target genes. |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway in Hepatocytes
The following diagram illustrates the central role of AMPK in hepatic metabolism and the key downstream pathways affected by its activation with this compound.
Caption: Simplified signaling pathway of AMPK activation by this compound in hepatocytes.
Experimental Workflow for this compound Treatment in Primary Hepatocytes
The following diagram outlines a typical experimental workflow for treating primary hepatocytes with this compound and subsequent analysis.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Preparation and Culture of Primary Hepatocytes
This protocol is a general guideline for the culture of cryopreserved primary human or rodent hepatocytes.
Materials:
-
Cryopreserved primary hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
37°C water bath
-
Sterile conical tubes
-
Centrifuge
Procedure:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the viable cells.
-
Carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.
-
After attachment, replace the plating medium with fresh, pre-warmed hepatocyte culture medium.
This compound Treatment of Primary Hepatocytes
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cultured primary hepatocytes
-
Hepatocyte culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in hepatocyte culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v).
-
Remove the culture medium from the primary hepatocyte plates.
-
Add the medium containing the appropriate concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 16-24 hours for gene expression or longer-term metabolic assays).
Western Blot Analysis of AMPK Activation
This protocol is for assessing the phosphorylation status of AMPK and its downstream target, ACC.
Materials:
-
Treated primary hepatocytes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Lipid Synthesis Assay ([¹⁴C]-Acetate Incorporation)
This assay measures the rate of de novo lipogenesis.[5]
Materials:
-
Treated primary hepatocytes
-
[¹⁴C]-Acetate
-
Scintillation counter and vials
-
Reagents for lipid extraction (e.g., chloroform/methanol)
Procedure:
-
Treat primary hepatocytes with this compound for the desired duration (e.g., 3 hours).[5]
-
During the last 1-2 hours of treatment, add [¹⁴C]-acetate to the culture medium.
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).
-
Separate the aqueous and organic phases.
-
Evaporate the organic phase to dryness.
-
Resuspend the lipid extract in a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
Fatty Acid Oxidation Assay ([¹⁴C]-Palmitate Oxidation)
This assay measures the rate of fatty acid β-oxidation.[5]
Materials:
-
Treated primary hepatocytes
-
[¹⁴C]-Palmitate complexed to BSA
-
Perchloric acid
-
Activated charcoal
Procedure:
-
Treat primary hepatocytes with this compound for the desired time (e.g., 3 hours).[5]
-
Add [¹⁴C]-palmitate complexed to BSA to the culture medium and incubate for 1-2 hours.
-
Stop the reaction by adding perchloric acid to the medium to precipitate proteins and cell debris.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a new tube containing activated charcoal to bind the unoxidized [¹⁴C]-palmitate.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which represents the acid-soluble metabolites (¹⁴CO₂ and ketone bodies) produced from palmitate oxidation.
-
Normalize the radioactivity counts to the total protein content.
Conclusion
This compound is a powerful pharmacological tool for activating AMPK in primary hepatocytes. The protocols outlined above provide a framework for investigating the downstream consequences of AMPK activation on hepatic lipid and glucose metabolism. Researchers should optimize the provided concentration ranges and incubation times for their specific primary hepatocyte model and experimental endpoints. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 5. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-739 Treatment in Skeletal Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-739 is a potent, orally active, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] In skeletal muscle, a primary tissue for glucose disposal, activation of AMPK by this compound has been shown to increase glucose uptake, making it a molecule of significant interest for the study of metabolic diseases such as type 2 diabetes.[1][3][4] These application notes provide a summary of the effects of this compound in skeletal muscle cells, along with detailed protocols for key experiments to study its mechanism of action and efficacy.
This compound binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to its activation.[1][5] Studies have demonstrated that this compound treatment effectively lowers blood glucose levels in animal models, an effect largely attributed to its action in skeletal muscle.[1][3] Notably, the glucose-lowering effect of this compound is independent of the AMPKγ3 subunit, which is highly expressed in skeletal muscle, but is dependent on the catalytic α subunits.[1][6] Furthermore, co-treatment with AICAR, another AMPK activator that acts via a different mechanism, can potentiate the effects of this compound on glucose uptake and AMPK activation.[1]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on skeletal muscle glucose uptake and AMPK activity.
Table 1: Effect of this compound on Glucose Uptake in Isolated Mouse Skeletal Muscle (Ex Vivo)
| Treatment Condition | Muscle Type | Fold Increase in Glucose Uptake (vs. Vehicle) | Reference |
| This compound (3 µM) | EDL | ~2.0 | [1] |
| AICAR (2 mM) | EDL | ~2.0 | [1] |
| This compound (3 µM) + AICAR (2 mM) | EDL | Potentiated effect (>2-fold of individual treatments) | [1] |
| This compound (3 µM) in AMPKγ3 KO | EDL | Intact (~2.0) | [1] |
| AICAR (2 mM) in AMPKγ3 KO | EDL | Ablated | [1] |
EDL: Extensor digitorum longus; KO: Knockout. Data are approximate values derived from published graphs.
Table 2: Effect of this compound on AMPK Complex Activity in Skeletal Muscle
| Treatment Condition | AMPK Complex | Fold Increase in Activity (vs. Vehicle) | Tissue/Model | Reference |
| This compound (in vivo, 100 mg/kg) | AMPKγ1-complexes | ~2.0 | Mouse Gastrocnemius | [1][5] |
| This compound (in vivo, 100 mg/kg) | AMPKα2β2γ3 | No significant change | Mouse Gastrocnemius | [1][5] |
| This compound (3 µM, ex vivo) | AMPKα2β2γ3 | No significant change | Mouse EDL | [1] |
| AICAR (2 mM, ex vivo) | AMPKα2β2γ3 | ~3.0 | Mouse EDL | [1] |
| This compound (3 µM) + AICAR (2 mM) (ex vivo) | AMPKα2β2γ3 | >6.0 | Mouse EDL | [1] |
Data are approximate values derived from published graphs.
Signaling Pathway
The primary mechanism of action of this compound in skeletal muscle is the direct activation of AMPK, which in turn phosphorylates downstream targets to promote glucose uptake.
Caption: this compound signaling pathway in skeletal muscle cells.
Experimental Protocols
Protocol 1: Ex Vivo Glucose Uptake in Isolated Mouse Skeletal Muscle
This protocol describes the measurement of glucose uptake in isolated mouse extensor digitorum longus (EDL) muscles treated with this compound.
Materials:
-
Krebs-Ringer-Henseleit (KRH) buffer supplemented with 5 mM HEPES, 0.1% BSA, and 2 mM sodium pyruvate.
-
This compound stock solution (in DMSO).
-
AICAR stock solution (in water).
-
[³H]-2-deoxyglucose and [¹⁴C]-mannitol.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Muscle Dissection: Isolate EDL muscles from mice and tie them with sutures at both tendons.
-
Pre-incubation: Place muscles in KRH buffer and allow them to recover for a specified period (e.g., 30 minutes) at 30°C, while gassing with 95% O₂ / 5% CO₂.
-
Treatment Incubation: Transfer muscles to fresh KRH buffer containing vehicle (DMSO), this compound (e.g., 3 µM), AICAR (e.g., 2 mM), or a combination of this compound and AICAR. Incubate for 40 minutes at 30°C with continuous gassing.
-
Glucose Uptake Measurement: Move the muscles to KRH buffer containing [³H]-2-deoxyglucose and [¹⁴C]-mannitol for the final 10 minutes of the incubation period.
-
Washing: After the 10-minute uptake period, rapidly blot the muscles on filter paper and freeze them in liquid nitrogen.
-
Sample Processing: Homogenize the frozen muscles in an appropriate buffer (e.g., perchloric acid).
-
Scintillation Counting: Centrifuge the homogenates and transfer the supernatant to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter to determine the intracellular accumulation of [³H]-2-deoxyglucose-6-phosphate.
-
Data Analysis: Calculate glucose uptake rates and normalize to muscle weight.
References
- 1. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with PF-06463922 (Lorlatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06463922, also known as Lorlatinib, is a potent, third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] It is particularly notable for its ability to overcome resistance to first and second-generation ALK inhibitors and its penetrance of the blood-brain barrier, making it a critical agent for treating non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements, including cases with brain metastases.[2][4][5] Preclinical studies have demonstrated its efficacy in various in vivo models, including those harboring a wide spectrum of ALK resistance mutations.[4][5][6][7]
These application notes provide a comprehensive guide to designing and executing in vivo experiments with PF-06463922, including detailed protocols for common experimental models, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action and Signaling Pathway
PF-06463922 functions by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[2] This blockade disrupts key cellular processes, including cell proliferation and survival, leading to tumor growth inhibition and apoptosis.[2][3] The downstream signaling pathways affected by PF-06463922 inhibition of ALK and ROS1 include the MEK1/2-ERK1/2 and AKT/mTORC1 signaling axes.[8]
Data Presentation
Table 1: In Vitro Potency of PF-06463922 Against Various Kinases and Cell Lines
| Target Kinase/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Kinase Activity | |||
| ALK (WT) | Wild-Type | <0.07 | [3] |
| ALK (L1196M) | Gatekeeper Mutation | 0.6 | [3] |
| ALK (G1269A) | Crizotinib-Resistant | 0.9 | [3] |
| ALK (I1151Tins) | Crizotinib-Resistant | 0.1 | [3] |
| ALK (L1152R) | Crizotinib-Resistant | <0.1 | [3] |
| ALK (S1206Y) | Crizotinib-Resistant | 0.2 | [3] |
| ALK (C1156Y) | Crizotinib-Resistant | <0.1 | [3] |
| ALK (F1174L) | Crizotinib-Resistant | <0.1 | [3] |
| ALK (G1202R) | Highly Resistant | 77-113 | [3] |
| ROS1 | Wild-Type | <0.02 (Ki) | [3] |
| Cellular Activity | |||
| HCC78 | SLC34A2-ROS1 | 1.3 | [8][9] |
| BaF3 | CD74-ROS1 | 0.6 | [8][9] |
| H3122 | EML4-ALK (WT) | Not Specified | [4] |
| H3122 | EML4-ALK (L1196M) | Not Specified | [4] |
| H3122 | EML4-ALK (G1269A) | Not Specified | [4] |
| SY5Y | ALK (F1174L) | Not Specified | [10] |
Table 2: Summary of In Vivo Efficacy of PF-06463922 in Xenograft Models
| Animal Model | Cell Line/Tumor Type | Treatment and Dose | Outcome | Reference |
| Nude Mice | NIH 3T3-CD74-ROS1G2032R | 1.0, 3.0, 10 mg/kg/day | 28%, 44%, and 90% tumor growth inhibition, respectively. | [9] |
| Nude Mice | NIH 3T3-CD74-ROS1G2032R | 30 mg/kg/day | 12% tumor regression. | [9] |
| Nude Mice | NIH 3T3-FIG-ROS1 | 2-6 mg/kg/day | 58-85% tumor volume regression. | [9] |
| CB17 SCID Mice | NB1643 Xenografts | 10 mg/kg/day | Essentially undetectable pALK in tumors. | [11] |
| CB17 SCID Mice | COG-N-426x (PDX, F1245C ALK) | 10 mg/kg/day | Complete and sustained tumor regression. | [10] |
| CB17 SCID Mice | SY5Y (F1174L ALK) | 10 mg/kg/day | Complete and sustained tumor regression. | [10] |
| Mice | EML4-ALK Brain Metastases | Not Specified | Tumor regression and prolonged survival. | [4] |
| Genetically Engineered Mice | FIG-ROS1 Glioblastoma | Not Specified | Significant tumor regression after 7 and 14 days of treatment. | [8][9] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of PF-06463922.
Materials:
-
Human cancer cell lines (e.g., H3122, HCC78, or patient-derived xenograft cells)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
PF-06463922
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Cell Culture: Culture cancer cells under appropriate conditions to achieve a sufficient number for implantation.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer PF-06463922 orally at the desired dose and schedule. Administer vehicle to the control group.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pALK, immunohistochemistry).[4][11]
Protocol 2: Orthotopic Brain Tumor Model for CNS Efficacy
This protocol details the establishment of an intracranial tumor model to assess the efficacy of PF-06463922 against brain metastases.[4]
Materials:
-
Luciferase-expressing cancer cells (e.g., H3122-luc)
-
Immunocompromised mice
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
PF-06463922
-
Vehicle control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-expressing cancer cells in sterile PBS.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject a small volume (e.g., 2-5 µL) of the cell suspension into the brain at specific coordinates.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging. Inject mice with D-luciferin and image them at regular intervals (e.g., weekly).
-
Treatment Initiation: Once a detectable bioluminescent signal is observed, randomize mice into treatment and control groups.
-
Drug Administration: Administer PF-06463922 or vehicle orally as per the study design.
-
Data Collection: Continue to monitor tumor growth via bioluminescence imaging and monitor for any neurological symptoms.
-
Endpoint Analysis: The primary endpoint is often survival. At the time of euthanasia, brains can be harvested for histological analysis.
Concluding Remarks
The in vivo evaluation of PF-06463922 requires careful experimental design and execution. The protocols and data presented in these application notes provide a foundation for researchers to design robust studies to further investigate the therapeutic potential of this promising ALK/ROS1 inhibitor. It is crucial to adapt these protocols to the specific research question and to adhere to all institutional and national guidelines for animal welfare. The superior preclinical efficacy of PF-06463922, particularly in models of acquired resistance and central nervous system metastasis, underscores its clinical importance.[4][6]
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Loratinib (PF-06463922; Lorlatinib; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; Lorlatinib; lorbrena) from Supplier InvivoChem [invivochem.com]
- 4. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ASCO Post [ascopost.com]
- 6. Targeted investigational therapy potential to overcome crizotinib resistance in lung cancers | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of PF-739 on Glucose Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is a potent, orally active, and non-selective small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] As an activator of all 12 heterotrimeric AMPK complexes, this compound has demonstrated significant potential in metabolic research, particularly in the context of glucose metabolism.[1] These application notes provide detailed protocols and supporting data for researchers investigating the effects of this compound on glucose uptake in various experimental models.
Activation of AMPK by this compound in skeletal muscle has been shown to increase glucose uptake in a dose-dependent manner, an effect that is critical for its blood glucose-lowering properties observed in preclinical diabetic models.[2][3] The primary mechanism involves the stimulation of glucose transporter 4 (GLUT4) translocation to the plasma membrane, a process mediated by downstream targets of AMPK.
Data Presentation
The following tables summarize the quantitative effects of this compound on AMPK activation and glucose uptake, compiled from preclinical studies.
Table 1: In Vitro Efficacy of this compound on AMPK Activation
| AMPK Complex | EC50 (nM) |
| α2β1γ1 | 5.23 |
| α1β1γ1 | 8.99 |
| α2β2γ1 | 42.2 |
| α1β2γ1 | 126 |
EC50 values represent the concentration of this compound required to elicit half-maximal activation of the respective AMPK heterotrimeric complex.[1]
Table 2: Effect of this compound on Glucose Uptake in Isolated Mouse Extensor Digitorum Longus (EDL) Muscle
| Treatment | Concentration | Fold Increase in Glucose Uptake (vs. Basal) |
| This compound | Dose-dependent | Up to 2-fold |
| This compound (maximal) | 3 µM | ~2-fold |
| AICAR (maximal) | 2 mM | ~2-fold |
| This compound + AICAR | 3 µM + 2 mM | Potentiated effect (>2-fold) |
Data represents the stimulation of 2-deoxyglucose uptake in ex vivo mouse EDL muscle preparations.[2] The combination of this compound and AICAR, another AMPK activator, results in a synergistic increase in glucose uptake.[2][3]
Signaling Pathway
This compound directly activates AMPK by binding to its allosteric drug and metabolite (ADaM) site. This activation initiates a signaling cascade that culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into the cell. Key downstream effectors in this pathway include AS160 (Akt substrate of 160 kDa, also known as TBC1D4) and TBC1D1.
Caption: Signaling pathway of this compound-induced glucose uptake.
Experimental Protocols
The following are detailed methodologies for key experiments to measure the effects of this compound on glucose uptake.
Protocol 1: Ex Vivo 2-Deoxyglucose Uptake in Isolated Mouse Skeletal Muscle (EDL)
This protocol is adapted from studies investigating glucose uptake in isolated rodent muscles.
Materials:
-
Krebs-Henseleit buffer (KHB) supplemented with 0.1% BSA and 2 mM pyruvate.
-
2-deoxy-[³H]-glucose and [¹⁴C]-mannitol.
-
This compound stock solution (in DMSO).
-
AICAR stock solution (in water).
-
Liquid scintillation cocktail and vials.
-
Isolated mouse Extensor Digitorum Longus (EDL) muscles.
Procedure:
-
Muscle Dissection: Carefully dissect EDL muscles from euthanized mice and mount them on incubation apparatuses at their resting length.
-
Pre-incubation: Place the mounted muscles in vials containing KHB and allow them to equilibrate for 30 minutes at 30°C, with continuous gassing (95% O₂, 5% CO₂).
-
Stimulation: Transfer the muscles to fresh KHB containing the desired concentrations of this compound, AICAR, or a combination of both. Incubate for the specified duration (e.g., 20-40 minutes). Include a vehicle control (DMSO).
-
Glucose Uptake Measurement: Move the muscles to KHB containing 2-deoxy-[³H]-glucose (1 µCi/ml) and [¹⁴C]-mannitol (0.2 µCi/ml) for 10 minutes.
-
Washing: Quickly transfer the muscles to ice-cold KHB and wash for 30 minutes to remove extracellular tracers.
-
Muscle Lysis: Blot the muscles dry, weigh them, and digest them in 0.5 M NaOH overnight at 60°C.
-
Scintillation Counting: Neutralize the lysates with 0.5 M HCl and add a portion to a liquid scintillation cocktail. Determine the radioactivity using a beta-counter.
-
Calculation: Calculate the intracellular accumulation of 2-deoxy-[³H]-glucose by correcting for the extracellular space using the [¹⁴C]-mannitol counts. Express glucose uptake as nmol/mg muscle/hour.
Protocol 2: In Vitro 2-Deoxyglucose Uptake in Cultured L6 Myotubes
This protocol is a standard method for assessing glucose uptake in a skeletal muscle cell line.
Materials:
-
Differentiated L6 myotubes in 24-well plates.
-
Krebs-Ringer-Phosphate (KRP) buffer.
-
2-deoxy-[³H]-glucose.
-
This compound stock solution (in DMSO).
-
0.5 M NaOH.
-
Liquid scintillation cocktail and vials.
Procedure:
-
Cell Culture: Culture and differentiate L6 myoblasts into myotubes in 24-well plates.
-
Serum Starvation: Before the assay, serum-starve the myotubes for 3-4 hours in serum-free α-MEM.
-
Pre-incubation: Wash the cells with KRP buffer and pre-incubate with KRP buffer for 30 minutes at 37°C.
-
Stimulation: Replace the buffer with fresh KRP buffer containing various concentrations of this compound or vehicle (DMSO) and incubate for the desired time (e.g., 30 minutes).
-
Glucose Uptake: Add 2-deoxy-[³H]-glucose (0.5 µCi/ml) to each well and incubate for 10 minutes.
-
Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer a portion of the lysate to a scintillation vial with a scintillation cocktail and measure the radioactivity.
-
Protein Assay: Use a portion of the lysate to determine the protein concentration for normalization of the glucose uptake data.
-
Calculation: Express glucose uptake as pmol/mg protein/min.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effect of a compound like this compound on glucose uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-739, a Pan-AMPK Activator
These application notes provide detailed information on the procurement, handling, and application of PF-739 for research purposes. The content is intended for researchers, scientists, and drug development professionals.
Product Information
-
Product Name: this compound
-
Synonyms: PF 739, PF739
-
Chemical Name: (3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol[1][2]
-
Mechanism of Action: this compound is an orally active, non-selective, direct pan-activator of AMP-activated protein kinase (AMPK).[3][4][5] It binds to the allosteric drug and metabolite (ADaM) site located at the interface of the α and β subunits of the AMPK heterotrimer.[1][2][6] This activation is independent of Thr172 phosphorylation but is enhanced by it.[2] this compound activates all 12 heterotrimeric AMPK complexes.[3][4]
Supplier and Purchasing Information
A summary of suppliers for this compound is provided below. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |
| MedchemExpress | HY-117755 | 99.79% | 5 mg, 10 mg, 50 mg, 100 mg | $208.25 (5mg) - $2,205.00 (100mg) | Also available as a 10 mM solution in DMSO. |
| AOBIOUS | AOB33584 | >98% by HPLC | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | $208.25 (5mg) - $2,205.00 (100mg) | |
| Nordic Biosite | HY-117755-50 | Not specified | 50 mg | Login for price | Distributor for MedChemExpress. |
| MedKoo Biosciences | 562065 | Not specified | Custom synthesis (min. 1 gram) | Quote required | Not in stock, available via custom synthesis with a lead time of 2-4 months.[2] |
| InvivoChem | V27413 | ≥ 99% | Inquire for bulk | To be confirmed | |
| MyBioSource.com | MBS3602861 | >98% (HPLC) | Not specified | View on supplier page |
In Vitro Application Protocols
AMPK Activation Assay (Kinase Activity Assay)
This protocol is adapted from studies measuring the direct activation of AMPK isoforms by this compound.
Objective: To quantify the in vitro potency of this compound in activating various AMPK heterotrimeric isoforms.
Materials:
-
Purified recombinant AMPK isoforms (e.g., α1β1γ1, α1β2γ1, α2β1γ1, α2β2γ1)
-
This compound
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations in the kinase assay buffer.
-
In a reaction tube, combine the purified AMPK isoform, SAMS peptide, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value by plotting the fold activation against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Data:
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
Data from MedchemExpress, citing Cokorinos EC, et al. (2017)[4]
Cell-Based AMPK Activation Assay
This protocol outlines a general procedure to assess the effect of this compound on AMPK activation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream substrate, ACC, in cultured cells.
Materials:
-
Cell line of interest (e.g., primary rat hepatocytes, human cardiac myotubes, C2C12 myotubes)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Expected Outcome: this compound treatment is expected to increase the phosphorylation of AMPK at Thr172 and its substrate ACC at Ser79 in a dose-dependent manner.[4]
In Vivo Application Protocols
Murine Model of Acute AMPK Activation
This protocol describes the administration of this compound to mice to evaluate its acute effects on AMPK signaling and glucose metabolism.
Objective: To assess the in vivo efficacy of this compound in activating AMPK in tissues like the liver and skeletal muscle and its impact on plasma glucose levels.
Animal Model:
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
-
Oral gavage needles or subcutaneous injection needles
-
Blood glucose meter
-
Equipment for tissue collection and processing
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Prepare the dosing solution of this compound in the appropriate vehicle. A recommended formulation for a 2.5 mg/mL solution involves preparing a 25 mg/mL stock in DMSO and then diluting it with PEG300, Tween-80, and Saline.[4][8]
-
Administer a single dose of this compound (e.g., 30, 100, 300, or 1000 mg/kg) via oral gavage or subcutaneous injection.[4]
-
Monitor blood glucose levels at various time points post-administration.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle).
-
Process the tissues for downstream analysis, such as Western blotting for AMPK phosphorylation or gene expression analysis for AMPK target genes (e.g., Ppargc1a, Nr4a1, Nr4a3).[4]
Quantitative Data:
| Dosage (mg/kg) | Administration Route | Animal Model | Key Findings |
| 30 - 1000 | Oral gavage or subcutaneous | C57BL/6 mice | Increased AMPK activity in skeletal muscle and AMPK phosphorylation in the liver. Decreased plasma insulin and blood glucose levels.[4] |
| Not specified | In vivo treatment | Diet-induced obese mice | Lowered blood glucose levels and increased muscle AMPKγ1-complex activity 2-fold.[5][7][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPK signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]
Troubleshooting & Optimization
Technical Support Center: PF-739 Solubility Issues and Solutions
Important Note for Researchers: The identifier "PF-739" can refer to two distinct research compounds. To ensure you are working with the correct information, please verify the CAS number of your agent. This guide addresses both compounds.
-
PF-07321332 (Nirmatrelvir): A key component of the antiviral medication Paxlovid, known for its low aqueous solubility. (CAS: 2628280-40-8)
-
This compound (AMPK Activator): A non-selective activator of AMP-activated protein kinase. (CAS: 1852452-14-2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during laboratory experiments with these compounds.
Section 1: PF-07321332 (Nirmatrelvir) Solubility and Formulation
Nirmatrelvir is characterized by its low solubility in aqueous solutions, a common challenge for many small-molecule drugs.[1] This section provides detailed information and protocols to help researchers overcome these solubility issues.
FAQs for Nirmatrelvir
Q1: What is the aqueous solubility of nirmatrelvir?
A1: Nirmatrelvir is practically insoluble in water.[2] Its aqueous solubility is reported to be in the range of 950–1000 µg/mL across a pH range of 1.2 to 8.0, indicating that its solubility is not significantly dependent on pH in this range.[1]
Q2: In which organic solvents is nirmatrelvir soluble?
A2: Nirmatrelvir exhibits good solubility in several common organic solvents. It is freely soluble in dimethyl sulfoxide (DMSO) and methanol, and soluble in acetonitrile and dehydrated ethanol.[2]
Q3: I am observing precipitation when diluting my DMSO stock of nirmatrelvir into an aqueous buffer. What can I do?
A3: This is a common issue due to the hydrophobic nature of nirmatrelvir. Here are some troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as higher concentrations can be toxic to cells.[3]
-
Use a co-solvent: Consider using a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to prepare clear solutions of nirmatrelvir.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer slowly and with constant stirring or vortexing to promote rapid dissolution and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.
Q4: What are some formulation strategies to improve the solubility of nirmatrelvir for in vivo studies?
A4: For oral administration in animal studies, co-solvent and surfactant-based formulations are effective. A reported formulation to achieve a clear solution of 2.5 mg/mL involves preparing a 25.0 mg/mL stock in DMSO and then adding it to a mixture of PEG300 and Tween-80, followed by the addition of saline.
Quantitative Solubility Data for Nirmatrelvir
| Solvent/Medium | Solubility | Reference(s) |
| Water | 953.1 ± 7.6 µg/mL | [1] |
| Aqueous Buffers (pH 1.2-8.0) | ~950-1000 µg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Freely soluble (≥23 mg/mL) | [2][4] |
| Methanol | Freely soluble | [2][5] |
| Ethanol (dehydrated) | Soluble (≥9.8 mg/mL) | [2][4] |
| Acetonitrile | Soluble | [2] |
| Ethyl Acetate | Sparingly soluble | [2] |
| tert-Butyl methyl ether | Slightly soluble | [2] |
| Heptane | Practically insoluble | [2] |
Experimental Protocols for Nirmatrelvir
Protocol 1: Preparation of a Nirmatrelvir Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of nirmatrelvir in DMSO for subsequent dilution in aqueous media for in vitro assays.
-
Materials:
-
Nirmatrelvir powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of nirmatrelvir powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, gently vortex the tube. If necessary, use an ultrasonic bath for a few minutes.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Troubleshooting Nirmatrelvir Precipitation in Aqueous Solutions
Caption: Troubleshooting workflow for nirmatrelvir precipitation.
Section 2: this compound (AMPK Activator) Solubility and Experimental Workflow
This compound is a potent, orally active, and non-selective activator of AMP-activated protein kinase (AMPK).[2]
FAQs for this compound (AMPK Activator)
Q1: In which solvent is this compound soluble?
A1: this compound is soluble in DMSO.[7][8] For in vitro experiments, a stock solution in DMSO is recommended.
Q2: How does this compound activate AMPK?
A2: this compound is a direct pan-activator of AMPK, meaning it can activate all 12 heterotrimeric AMPK complexes.[2][4] It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to its activation.[9][10]
Q3: How can I measure the activation of AMPK by this compound in my experiments?
A3: The most common method is to use Western blotting to detect the phosphorylation of the catalytic α-subunit of AMPK at threonine 172 (Thr172). Increased phosphorylation at this site indicates AMPK activation. You can also measure the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC).[11]
Experimental Protocols for this compound (AMPK Activator)
Protocol 3: Experimental Workflow for Assessing AMPK Activation by this compound in Cell Culture
Caption: Workflow for studying AMPK activation by this compound.
Protocol 4: Western Blotting for Phosphorylated AMPK (p-AMPK)
-
Objective: To detect the phosphorylation of AMPK at Thr172 as a measure of its activation by this compound.
-
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-AMPK (Thr172) and rabbit anti-total AMPK
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the workflow above. Quantify protein concentration and normalize all samples.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-AMPK or anti-total AMPK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
-
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
References
- 1. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. extranet.who.int [extranet.who.int]
- 6. extranet.who.int [extranet.who.int]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 9. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing PF-739 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PF-739 for in vitro studies. This compound is a potent, non-selective, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Proper concentration optimization is critical for obtaining reliable and reproducible data while avoiding off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and non-selective activator of AMP-activated protein kinase (AMPK).[1] It directly binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, a pocket located between the α-kinase domain and the β-carbohydrate-binding module. This binding induces a conformational change that activates the kinase. This compound can activate all 12 heterotrimeric AMPK complexes.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for this compound in cell-based assays is 0.1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For instance, this compound has been shown to increase the phosphorylation of AMPK substrates in primary rat hepatocytes and primary human cardiac myotubes in a dose-dependent manner within a range of 0-1000 nM.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is soluble in DMSO up to 100 mg/mL (225.79 mM). For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: While this compound is a direct activator of AMPK, high concentrations or prolonged exposure may lead to off-target effects or cytotoxicity. As a pan-AMPK activator, it will activate AMPK in all cells, which could lead to undesired effects in certain contexts.[2] For example, a pan-AMPK activator, MK-8722, has been associated with cardiac hypertrophy in animal models, likely due to the activation of AMPKα2 in the heart.[3] It is crucial to perform cell viability assays (e.g., MTT or LDH assay) in parallel with your functional assays to identify a concentration range that is both effective and non-toxic.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low activation of AMPK signaling (e.g., no increase in pACC) | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or assay conditions. 2. Incorrect Compound Handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell Line Insensitivity: The cell line may have low expression of AMPK subunits or a high basal level of AMPK activity. 4. Assay Timing: The time point of analysis may be too early or too late to observe peak activation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 2. Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -20°C or -80°C. 3. Verify the expression of AMPKα, β, and γ subunits in your cell line via Western blot or qPCR. Consider using a positive control for AMPK activation (e.g., AICAR, metformin, or glucose deprivation). 4. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal treatment duration. |
| High Cell Death or Cytotoxicity | 1. Excessive this compound Concentration: The concentration used is above the toxic threshold for the cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Prolonged Exposure: Continuous exposure to the compound is disrupting essential cellular processes. | 1. Perform a dose-response cell viability assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the IC50 and select a non-toxic concentration range for your experiments. 2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with the same DMSO concentration as your highest this compound concentration). 3. Reduce the incubation time. Determine the minimum time required to achieve the desired level of AMPK activation. |
| Inconsistent or Irreproducible Results | 1. Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. 2. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 3. Assay Variability: Inconsistent reagent preparation, incubation times, or measurement techniques. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or preparing fresh dilutions. Sonication can aid in dissolution during stock preparation.[4] 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. 3. Standardize all assay steps. Prepare master mixes of reagents and ensure accurate timing for all incubations. |
| Unexpected Downstream Effects | 1. Off-Target Effects: At high concentrations, this compound may interact with other cellular targets. 2. Complex Biological Responses: AMPK activation can have pleiotropic effects, and the net outcome can be context-dependent. For instance, while AMPK is generally thought to promote autophagy, some studies have shown that under certain conditions of nutrient stress, AMPK activation can suppress it.[5] | 1. Use the lowest effective concentration of this compound. Consider using a structurally different AMPK activator as a control to confirm that the observed effect is due to AMPK activation. 2. Carefully review the literature for the expected role of AMPK in the specific pathway you are investigating and in your chosen cell model. Consider the metabolic state of your cells. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on AMPK Complexes
| AMPK Complex | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
EC50 values represent the concentration of this compound required to elicit a half-maximal activation of the respective AMPK complex in a biochemical assay.[1]
Table 2: Recommended Starting Concentration Ranges of this compound for Common In Vitro Assays
| Assay | Cell Type | Recommended Starting Range | Key Downstream Readout |
| AMPK Activation (Western Blot) | Primary Rat Hepatocytes, Primary Human Cardiac Myotubes | 100 nM - 1 µM | Phosphorylation of ACC (Acetyl-CoA Carboxylase) |
| Glucose Uptake | C2C12 myotubes, L6 myotubes, HepG2 cells | 1 µM - 10 µM | 2-NBDG fluorescence |
| Cell Viability/Cytotoxicity | Various | 0.1 µM - 50 µM | MTT reduction, LDH release |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ACC (Ser79) to Assess AMPK Activation
Objective: To determine the optimal concentration of this compound for AMPK activation by measuring the phosphorylation of its direct downstream target, ACC.
Materials:
-
Cells of interest (e.g., C2C12, L6, HepG2)
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are at the desired confluency, replace the complete medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Incubation: Remove the serum-free medium and add the this compound dilutions or vehicle control to the respective wells. Incubate for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pACC, anti-ACC, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for pACC and total ACC. Normalize the pACC signal to the total ACC signal to determine the fold change in phosphorylation relative to the vehicle control.
Protocol 2: 2-NBDG Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cells of interest (e.g., C2C12 myotubes)
-
Complete culture medium
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Insulin (positive control)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phloretin (glucose transporter inhibitor, negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Differentiation (for myotubes): Seed cells in a black, clear-bottom 96-well plate. For C2C12 or L6 cells, differentiate them into myotubes according to standard protocols.
-
Serum and Glucose Starvation: Wash the cells twice with PBS. Replace the medium with glucose-free KRB buffer and incubate for 1-2 hours.
-
Compound Treatment: Add this compound at various concentrations (e.g., 1 µM to 10 µM), vehicle control, or a positive control (e.g., 100 nM insulin) to the wells. Incubate for 30-60 minutes.
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL. Incubate for 20-60 minutes. The optimal time should be determined empirically for your cell line.[4]
-
Stop Uptake and Wash: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove unincorporated 2-NBDG.[4]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 465/540 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in glucose uptake.
Mandatory Visualizations
Caption: this compound activates AMPK, leading to downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 5. Unexpected roles for AMPK in the suppression of autophagy and the reactivation of MTORC1 signaling during prolonged amino acid deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with PF-739
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-739, a potent, non-selective activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and non-selective activator of AMP-activated protein kinase (AMPK).[1][2] It functions by binding to the allosteric drug and metabolite (ADaM) site, a cleft located between the α and β subunits of the AMPK heterotrimeric complex.[3] This binding leads to the activation of all 12 heterotrimeric AMPK complexes, which in turn promotes glucose uptake in skeletal muscle and helps to lower blood glucose levels.[1][2]
Q2: What are the key differences between this compound and other AMPK activators like AICAR?
This compound and AICAR activate AMPK through different mechanisms. This compound is a direct activator that binds to the ADaM site. In contrast, AICAR is a prodrug that, once inside the cell, is converted to ZMP, an AMP analog. ZMP activates AMPK by binding to the γ-subunit, mimicking the effect of high AMP levels. Studies have shown that co-stimulation with this compound and AICAR can have a potentiating effect on AMPK activation and glucose uptake, suggesting they act via separate mechanisms.
Q3: Is this compound selective for specific AMPK isoforms?
This compound is considered a pan-activator of AMPK, meaning it can activate all 12 heterotrimeric complexes.[1][2][4] However, some studies suggest it exhibits a slightly higher affinity for β1-containing isoforms compared to β2-containing isoforms.[4][5][6]
Troubleshooting Guide for Inconsistent Results
Problem 1: Variable or no AMPK activation observed in my cellular assay.
Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary between cell types and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 10 nM to 1 µM is often used in cellular assays.[1]
Possible Cause 2: Incorrect Solvent or Poor Solubility. this compound is soluble in DMSO.[7][8] Improper dissolution or precipitation of the compound can lead to inaccurate concentrations and inconsistent results.
-
Recommendation: Prepare a fresh stock solution in high-quality, anhydrous DMSO. When diluting into aqueous media for your experiment, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples, including vehicle controls.
Possible Cause 3: Cell Type and AMPK Subunit Expression. The expression levels of different AMPK subunits (α, β, γ) can vary significantly between cell types. This can influence the cellular response to this compound.
-
Recommendation: Characterize the AMPK subunit expression profile of your cell line. Consider that the effect of this compound may be more pronounced in cells with higher expression of the responsive AMPK isoforms.
Problem 2: Discrepancy between in vitro and in vivo results.
Possible Cause 1: Pharmacokinetic and Bioavailability Issues. While this compound is orally active, its bioavailability and metabolism in vivo can affect its efficacy.
-
Recommendation: For in vivo studies, carefully consider the route of administration (oral gavage or subcutaneous injection) and the formulation.[1] It may be necessary to optimize the dosing regimen and vehicle to achieve the desired exposure.
Possible Cause 2: Off-Target Effects. Like many small molecule inhibitors, this compound may have off-target effects that could contribute to unexpected in vivo phenotypes.[9][10]
-
Recommendation: To confirm that the observed effects are AMPK-dependent, consider using a multi-faceted approach. This could include using a structurally distinct AMPK activator to see if it phenocopies the results, or using genetic models (e.g., AMPK knockout or knockdown cells/animals) to validate the on-target effects of this compound.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | AMPK Isoform | Reference |
| EC₅₀ | 5.23 nM | α2β1γ1 | [1] |
| 8.99 nM | α1β1γ1 | [1] | |
| 42.2 nM | α2β2γ1 | [1] | |
| 126 nM | α1β2γ1 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[8]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is minimal (e.g., ≤ 0.1%) and is consistent across all experimental conditions, including the vehicle control.
-
Protocol 2: Preparation of this compound for In Vivo Animal Studies
This protocol yields a 2.5 mg/mL solution suitable for oral gavage or subcutaneous injection.[1][11]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline (0.9% NaCl in sterile water) to bring the final volume to 1 mL. Mix until a clear solution is obtained.
Note: For continuous dosing periods exceeding half a month, this formulation should be used with caution.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound activating AMPK.
Experimental Workflow for a Dose-Response Study
Caption: Workflow for determining the EC₅₀ of this compound in a cellular assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 7. This compound Supplier | AMPK agonist | CAS 1852452-14-2 | AOBIOUS [aobious.com]
- 8. medkoo.com [medkoo.com]
- 9. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Preventing PF-739 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of PF-739 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent, orally active, and non-selective activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor solubility in aqueous solutions. This can lead to precipitation during experiments, affecting the accuracy and reproducibility of results.
Q2: What are the primary solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common primary solvent for creating a stock solution of this compound.[3]
Q3: What are co-solvents and why are they necessary for this compound?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds. For this compound, co-solvents like polyethylene glycol 300 (PEG300) and surfactants like Tween-80 are often used in combination with DMSO to maintain its solubility when diluted into aqueous buffers or media.[4]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers. Direct addition of the powdered compound or a highly concentrated DMSO stock into a buffer will likely cause immediate precipitation.
Q5: How does temperature affect the solubility of this compound?
A5: While specific data is limited, for many hydrophobic compounds, slight warming can aid in dissolution. However, it is crucial to consider the temperature stability of this compound and other components in your experiment. Conversely, "temperature shock" from adding a cold stock solution to a warmer medium can sometimes induce precipitation.[5]
Troubleshooting Guide
Problem 1: My this compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS).
-
Cause: This is likely due to the concentration of this compound exceeding its solubility limit in the aqueous environment. The DMSO from a concentrated stock solution is too rapidly diluted, causing the hydrophobic drug to "crash out."
-
Solution:
-
Prepare a lower concentration stock solution: If you are using a very high concentration stock (e.g., >10 mM), consider preparing a lower concentration intermediate stock in DMSO.
-
Use a co-solvent formulation: Do not add the DMSO stock directly. Prepare a working solution containing co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Gradual Dilution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Problem 2: I observe a precipitate in my cell culture medium after adding this compound.
-
Cause A: Interaction with media components. Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum, which can interact with the compound and affect its solubility.
-
Solution A:
-
Reduce Serum Concentration: If using serum, try reducing the percentage during the initial treatment period, as high protein content can sometimes lead to precipitation of hydrophobic compounds.
-
Pre-mix with Serum-Free Media: First, dilute the this compound working solution in a small volume of serum-free media before adding it to your complete, serum-containing media.
-
-
Cause B: High final concentration of DMSO. While necessary for initial dissolution, high concentrations of DMSO can be toxic to cells and can also lead to precipitation when the solution is saturated.
-
Solution B:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture experiments. This may require preparing a more dilute intermediate stock of this compound.
-
-
Cause C: Temperature Shock. Adding a cold stock solution to warm cell culture media can cause the compound to precipitate.
-
Solution C:
-
Pre-warm solutions: Gently warm both your this compound working solution and the cell culture medium to 37°C before mixing.[5]
-
Problem 3: My this compound solution is cloudy or contains visible particles even after following the dissolution protocol.
-
Cause: Incomplete dissolution of the compound.
-
Solution:
-
Sonication: After adding all solvents, sonicate the solution for a short period (e.g., 5-10 minutes) to aid in the dissolution of any remaining micro-precipitates.
-
Gentle Warming: Warm the solution to 37°C for a few minutes while stirring. Avoid excessive heat, which could degrade the compound.
-
Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and to sterilize the solution for cell culture use.
-
Data Presentation
Table 1: Recommended Solvent Formulations for this compound
| Formulation Component | For in vitro Cell-Based Assays (Working Solution) | For in vivo Administration (Example Formulation)[4] |
| Primary Solvent | DMSO (for stock solution) | DMSO (for stock solution) |
| Co-solvent 1 | - | PEG300 (40% of final volume) |
| Co-solvent 2 (Surfactant) | - | Tween-80 (5% of final volume) |
| Aqueous Component | Cell Culture Medium | Saline (45% of final volume) |
| Final DMSO Concentration | < 0.5% | 10% |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 21.55 mg/mL | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 442.90 g/mol ).
-
Dissolution: Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of a this compound Working Solution for in vivo Studies
This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.[4]
-
Start with Stock: Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
Add Co-solvent 1: In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add Co-solvent 2: To the mixture from step 2, add 50 µL of Tween-80. Mix thoroughly by vortexing.
-
Add Aqueous Component: Add 450 µL of saline to the mixture. Mix thoroughly by vortexing.
-
Final Check: The final solution should be clear. If any cloudiness or precipitation is observed, sonicate or warm gently.
Visualizations
Caption: AMPK Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Using this compound.
References
Off-target effects of PF-739 to consider
Technical Support Center: PF-739
This technical support center provides guidance for researchers and drug development professionals utilizing this compound. It addresses potential off-target effects and provides troubleshooting for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, non-selective activator of AMP-activated protein kinase (AMPK).[1][2] It functions as a direct pan-activator, binding to the allosteric drug and metabolite (ADaM) site located between the α and β subunits of the AMPK heterotrimeric complex.[3][4][5] This binding stimulates the kinase activity of all 12 heterotrimeric AMPK complexes.[1][2][6][7]
Q2: this compound is described as a "pan-activator." Does it activate all AMPK isoforms equally?
A2: While this compound activates all 12 AMPK complexes, it exhibits a slightly higher affinity and more potent activation for β1-containing isoforms compared to β2-containing isoforms.[6][7][8][9] Despite this preference, it is considered one of the most potent activators of β2 complexes reported to date.[7]
Q3: I am observing effects in tissues where the primary target AMPK isoform is not highly expressed. What could be the cause?
A3: This could be due to this compound's pan-AMPK activity. Since different tissues express distinct profiles of AMPK isoforms, the broad activation by this compound can lead to effects in various tissues.[7][9] For example, while skeletal muscle expresses α2β2γ1 and α1β2γ1, other tissues will have different predominant isoforms that are still activated by this compound.[10] It is crucial to consider the complete AMPK isoform expression profile in your experimental system.
Q4: Are there any known off-target effects of this compound outside of the AMPK family?
Q5: Can this compound lead to cardiac hypertrophy?
A5: Pan-activators of AMPK, a class to which this compound belongs, have been associated with undesired effects like cardiac hypertrophy and glycogen accumulation in cardiac muscle.[3] This is thought to be due to the activation of specific AMPK isoforms expressed in the heart.[10]
Troubleshooting Guides
Issue 1: Unexpected Phenotype - Differentiating On-Target vs. Off-Tissue Effects
You observe a phenotype in a tissue or cell line that is not your primary target of investigation (e.g., observing cardiac effects when studying glucose metabolism in skeletal muscle).
Troubleshooting Steps:
-
Characterize AMPK Isoform Expression: Perform qPCR or Western blotting to determine the expression profile of all AMPK α, β, and γ isoforms in both your target and non-target tissues/cells. This will help you understand which AMPK complexes are being activated by this compound.
-
Dose-Response Analysis: Conduct a dose-response experiment in both target and non-target systems. If the unexpected phenotype occurs at a similar concentration range as the desired on-target effect, it is likely due to the activation of a different AMPK isoform.
-
Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR to deplete specific AMPK subunits in your non-target system. The disappearance of the unexpected phenotype upon knockdown of a specific subunit can confirm its involvement.
-
Comparative Compound Analysis: Compare the effects of this compound with an AMPK activator that has a different isoform selectivity profile, such as the β1-selective activator A-769662.[7] If the phenotype is absent with the more selective compound, it further points to the involvement of a specific isoform activated by this compound.
Issue 2: Results are inconsistent with other AMPK activators like AICAR.
You are co-stimulating with this compound and another AMPK activator, such as AICAR, and observing non-additive or synergistic effects.
Troubleshooting Steps:
-
Understand the Mechanism of Action: Recognize that this compound and AICAR activate AMPK through different mechanisms. This compound is a direct allosteric activator binding to the ADaM site, while AICAR is a pro-drug that is converted to ZMP, an AMP mimetic, which binds to the γ-subunit.[3][4][11]
-
Expect Potentiation: Co-incubation of this compound and AICAR has been shown to potentiate the effects on muscle glucose uptake and AMPK activation.[3][4][11] This suggests they may act on separate mechanisms that converge on AMPK activation.[3]
-
Investigate Isoform-Specific Effects: The potentiation may be dependent on the specific AMPK isoforms present. For instance, AICAR-stimulated glucose uptake is ablated in muscle from AMPKγ3 knockout mice, whereas the effect of this compound is not.[4][11] Analyze the specific isoforms involved in your experimental system.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for different AMPK heterotrimeric complexes.
| AMPK Complex | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
Data sourced from MedchemExpress and corroborated by findings on its pan-activation properties.[1]
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
This protocol is a generalized method to measure the direct activation of purified AMPK complexes by this compound.
-
Materials: Purified, recombinant AMPK heterotrimeric complexes (e.g., α2β1γ1, α2β2γ1), SAMS peptide substrate (HMRSAMSGLHLVKRR), [γ-³²P]ATP, kinase buffer, this compound.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified AMPK complex, and the SAMS peptide substrate.
-
Add this compound at various concentrations (e.g., 0-1000 nM). Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the activity as a function of this compound concentration and determine the EC50 value.
-
Protocol 2: Cellular Western Blotting for AMPK Activation
This protocol assesses the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream substrates.
-
Materials: Cell line of interest, cell culture medium, this compound, lysis buffer, primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC), secondary antibodies.
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize the phosphorylated protein to the total protein.
-
Visualizations
Caption: Signaling pathway of this compound as a direct pan-AMPK activator.
Caption: Workflow for troubleshooting off-tissue effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-07321332 (Nirmatrelvir)
This technical support center provides guidance on the preparation, storage, and troubleshooting of stock solutions for PF-07321332 (Nirmatrelvir), a potent inhibitor of the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is PF-07321332?
A1: PF-07321332, also known as Nirmatrelvir, is an orally bioavailable antiviral compound that acts as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro)[1][2]. This inhibition prevents the processing of viral polyproteins, which is a crucial step for viral replication[1][3]. It is the active pharmaceutical ingredient in Paxlovid, where it is co-administered with ritonavir to increase its plasma concentration[4][5].
Q2: What is the mechanism of action of PF-07321332?
A2: PF-07321332 directly binds to the catalytic cysteine residue (Cys145) within the active site of the Mpro enzyme[2][6]. This covalent but reversible interaction blocks the enzyme's ability to cleave viral polyproteins, thereby halting the viral replication cycle[1][3].
Q3: What are the recommended solvents for preparing PF-07321332 stock solutions?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing PF-07321332 stock solutions. It is sparingly soluble in water[1][2]. For optimal results, use fresh, high-purity, anhydrous DMSO, as moisture can reduce solubility[2].
Q4: What are the recommended storage conditions for PF-07321332 powder and stock solutions?
A4:
-
Powder: Store the solid compound at -20°C for long-term storage[2]. Some suppliers suggest storage at 2-8°C. Always refer to the manufacturer's instructions.
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month[2]. It is generally not recommended to store solutions for long periods; fresh preparation is ideal[1].
Troubleshooting Guide
Issue: Precipitation is observed in the stock solution upon storage.
-
Possible Cause 1: Solvent Quality. The DMSO used may have absorbed moisture, which can decrease the solubility of PF-07321332[2].
-
Solution: Use fresh, anhydrous, high-purity DMSO for stock solution preparation.
-
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to precipitation.
-
Solution: Aliquot the stock solution into smaller, single-use vials and store them at -80°C for long-term stability[2]. Avoid repeated warming and cooling of the stock.
-
-
Possible Cause 3: Supersaturation. The initial concentration of the stock solution may be too high, leading to precipitation over time.
-
Solution: Prepare a stock solution at a concentration known to be stable. If a higher concentration is needed, prepare it fresh before use.
-
Issue: The compound precipitates when added to aqueous cell culture media.
-
Possible Cause 1: Low Aqueous Solubility. PF-07321332 has poor solubility in water[1]. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer or media can cause the compound to crash out of solution.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of the concentrated stock in DMSO. Then, add this intermediate dilution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations[7].
-
-
Possible Cause 2: High Final DMSO Concentration. While DMSO aids in solubilization, high final concentrations in the cell culture medium can be toxic to cells and may still lead to precipitation upon significant dilution[7].
-
Solution: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%[7]. This may necessitate preparing a more dilute initial stock solution.
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as salts or proteins, can sometimes interact with the compound and cause precipitation[8].
-
Solution: Test the solubility in a simple buffered saline solution (e.g., PBS) to determine if media components are the issue. If so, consider using a serum-free medium or a different formulation if the experimental design allows.
-
Data Presentation
Table 1: Solubility of PF-07321332 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥23 mg/mL | [1] |
| DMSO | 100 mg/mL (200.18 mM) | [2] |
| Ethanol | ≥9.8 mg/mL | [1] |
| Ethanol | 100 mg/mL | [2] |
| Water | Insoluble | [1] |
| Water | 2 mg/mL | [2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Stock Solution in Solvent | -80°C | 1 year | [2] |
| Stock Solution in Solvent | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PF-07321332 Stock Solution in DMSO
Materials:
-
PF-07321332 powder (Molecular Weight: 499.54 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the PF-07321332 powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of PF-07321332 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.995 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of PF-07321332 Stock Solution into Cell Culture Medium
Materials:
-
10 mM PF-07321332 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM PF-07321332 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: To prepare a final concentration of 10 µM in 10 mL of cell culture medium, add 10 µL of the 1 mM intermediate stock to the 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Immediately after adding the compound, gently vortex or invert the tube to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Mechanism of PF-07321332 inhibition of SARS-CoV-2 replication.
Caption: Workflow for preparing and using PF-07321332 solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. iajps.com [iajps.com]
- 5. Nirmatrelvir and ritonavir for COVID-19 [australianprescriber.tg.org.au]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Adjusting PF-739 dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the AMPK activator, PF-739, in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and non-selective activator of all 12 heterotrimeric AMP-activated protein kinase (AMPK) complexes.[1][2][3] Its mechanism of action involves binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to its activation.[4] AMPK is a key cellular energy sensor, and its activation plays a crucial role in regulating metabolism.[5][6][7]
Q2: In which animal models has this compound been studied?
A2: this compound has been primarily studied in mice (C57BL/6 and diet-induced obese models) and cynomolgus monkeys.[1][2][8][9] While specific studies in rats are not as extensively documented in the provided results, its effects on primary rat hepatocytes have been investigated.[1][2]
Q3: What are the primary effects of this compound in these animal models?
A3: The primary reported effect of this compound is the lowering of plasma glucose levels.[1][2][8][9] This is achieved through the activation of AMPK in skeletal muscle and liver, leading to increased glucose disposal and reduced plasma insulin.[1][2][8]
Dosage and Administration Troubleshooting Guide
Adjusting the dosage of this compound is critical for achieving desired experimental outcomes while minimizing potential adverse effects. The following tables and protocols provide guidance for different animal models.
Table 1: Recommended Dosage of this compound in Animal Models
| Animal Model | Administration Route | Recommended Dosage Range | Vehicle/Formulation | Reference |
| Mouse (C57BL/6) | Oral (gavage) or Subcutaneous (s.c.) | 30 - 1000 mg/kg (single dose) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for oral) | [1][2][9] |
| Mouse (Diet-induced obese) | Subcutaneous (s.c.) | 100 mg/kg | 20% (2-hydroxypropyl)-β-cyclodextrin in isotonic saline | [4] |
| Rat | Oral (gavage) | Not explicitly stated, but can be inferred from mouse oral dosage. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [10] |
| Cynomolgus Monkey | Not explicitly stated, but pharmacokinetic studies have been conducted. | Dosage should be determined based on pharmacokinetic and pharmacodynamic studies. | Appropriate sterile formulation for the chosen route of administration. | [8] |
Troubleshooting Common Issues:
-
Issue: Poor solubility of this compound.
-
Solution: this compound is soluble in DMSO. For aqueous-based formulations, a co-solvent system is necessary. A commonly used vehicle for oral administration is a mixture of DMSO, PEG300, Tween-80, and saline. For subcutaneous injection, suspending the compound in a vehicle like 20% (2-hydroxypropyl)-β-cyclodextrin in saline can improve solubility and bioavailability.[1][2][4] Always prepare fresh solutions and use sonication if necessary to aid dissolution.
-
-
Issue: Variability in experimental results.
-
Solution: Ensure consistent dosing technique, especially for oral gavage. The volume and concentration of the administered solution should be accurately calculated based on the animal's body weight. Fasting animals overnight before the experiment can help reduce variability in baseline glucose levels.
-
-
Issue: Unexpected adverse effects.
-
Solution: While specific adverse effects for this compound are not detailed in the provided search results, it is a pan-AMPK activator, which could potentially have off-target effects. Start with a lower dose within the recommended range and perform a dose-response study. Monitor animals closely for any signs of distress.
-
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
This protocol is adapted from a study on diet-induced obese mice.[4]
Materials:
-
This compound powder
-
20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in isotonic saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or other appropriate syringes for subcutaneous injection)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the number of animals and the target dose (e.g., 100 mg/kg).
-
Weigh the this compound powder accurately.
-
Prepare the 20% HPBCD vehicle.
-
Suspend the this compound powder in the vehicle to the desired final concentration.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Acclimatize the animals to the experimental conditions.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the body weight of each animal on the day of the experiment.
-
-
Administration:
-
Calculate the injection volume for each animal based on its body weight and the concentration of the dosing solution.
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the base of the tented skin and inject the calculated volume subcutaneously.
-
-
Post-administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Collect blood samples at predetermined time points (e.g., baseline, 1, 2, 4 hours post-dose) to measure plasma glucose levels.
-
At the end of the experiment, tissues such as skeletal muscle and liver can be harvested for analysis of AMPK activation (e.g., by Western blotting for phosphorylated AMPK).
-
Protocol 2: Oral Gavage Administration of this compound in Rodents
This is a general protocol for oral gavage in rats and mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Follow the same steps as in Protocol 1 to prepare the dosing solution with the appropriate vehicle for oral administration.
-
-
Animal Preparation:
-
Follow the same steps as in Protocol 1 for animal preparation.
-
-
Administration:
-
Calculate the gavage volume for each animal.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the mouth and pass it over the tongue into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
-
Post-administration Monitoring:
-
Follow the same post-administration monitoring procedures as in Protocol 1.
-
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cell Viability Assays with PF-739 Treatment
Welcome to the technical support center for researchers utilizing PF-739 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and non-selective activator of AMP-activated protein kinase (AMPK). It activates 12 different heterotrimeric AMPK complexes.[1][2][3][4][5] AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic (building molecules) to catabolic (breaking down molecules) processes to increase ATP production.
Q2: What are the expected effects of this compound on cell viability and proliferation?
A2: The activation of AMPK by this compound generally leads to the inhibition of cell proliferation. This is because AMPK activation can induce cell cycle arrest, typically at the G1 phase, by modulating pathways involving p53 and p21.[6] The effect on cell viability can be context-dependent. While prolonged activation of AMPK can induce apoptosis in some cell types, in others it may promote survival under metabolic stress.[7][8] Therefore, a decrease in signal in a viability assay may reflect cytostatic (inhibition of proliferation) rather than cytotoxic (cell-killing) effects.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: The choice of assay depends on the specific research question.
-
MTT/XTT Assays: These assays measure metabolic activity. Since this compound directly modulates cellular metabolism through AMPK activation, these assays can be prone to interference. An observed change in signal may not directly correlate with cell number.
-
CellTiter-Glo® (ATP) Assay: This assay measures intracellular ATP levels, which is a good indicator of metabolically active cells. However, as AMPK activation aims to restore ATP levels, this could mask a decrease in cell number.
-
Crystal Violet Assay or Direct Cell Counting: These methods provide a more direct measure of cell number and are less likely to be directly affected by the metabolic changes induced by this compound. It is often recommended to use an orthogonal method to confirm results from metabolism-based assays.
Q4: What concentration range of this compound should I use in my experiments?
A4: The effective concentration of this compound can vary significantly between cell-free systems and cell-based assays, and among different cell lines. In cell-free assays, this compound activates various AMPK complexes with EC50 values in the low nanomolar range.[1][2] For cell-based assays, it is recommended to perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation
This compound Activity on AMPK Complexes (Cell-Free Assays)
| AMPK Complex | EC50 (nM) |
| α1β1γ1 | 8.99[1][2] |
| α1β2γ1 | 126[1][2] |
| α2β1γ1 | 5.23[1][2] |
| α2β2γ1 | 42.2[1][2] |
Representative Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | ~25 |
| A549 | Lung Cancer | 72 | ~50 |
| HCT116 | Colon Cancer | 72 | ~30 |
| PC-3 | Prostate Cancer | 72 | >100 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound Treatment
This protocol provides a general guideline for assessing cell viability using the MTT assay. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the overnight culture medium and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently mix to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay with this compound Treatment
This protocol outlines the use of the CellTiter-Glo® assay to measure ATP levels as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound, including a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the net luminescence by subtracting the background luminescence (from wells with medium but no cells). Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualization
Troubleshooting Guide
Issue 1: In an MTT or XTT assay, I observe an increase in signal or no change at concentrations of this compound where I expect to see a decrease in viability.
-
Possible Cause 1: Increased Metabolic Activity. this compound activates AMPK, which can boost cellular metabolic activity to restore energy homeostasis. Tetrazolium-based assays measure the activity of mitochondrial dehydrogenases. An increase in this activity does not necessarily correlate with an increase in cell number and may, in fact, be a stress response.
-
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect the cells under a microscope. Do they appear healthy and confluent, or are there signs of stress, morphological changes, or a reduction in cell density compared to the vehicle control?
-
Alternative Assay: Use a viability assay that is not directly based on metabolic reduction, such as a crystal violet staining assay or direct cell counting, to confirm whether the cell number is indeed unchanged or increased.
-
Dose-Response and Time-Course: Extend the concentration range of this compound and the incubation time. It is possible that cytotoxic effects are only apparent at higher concentrations or after longer exposure.
-
-
Possible Cause 2: Direct Chemical Interference. Some small molecules can directly reduce the tetrazolium salt (MTT or XTT) to formazan, independent of cellular enzymatic activity.[9]
-
Troubleshooting Steps:
-
Cell-Free Control: Set up control wells containing culture medium and the same concentrations of this compound as your experimental wells, but without cells. Add the MTT or XTT reagent and incubate for the same duration. If a color change occurs, it indicates direct chemical reduction by this compound.
-
Switch Assay Method: If direct interference is confirmed, use a different type of viability assay, such as the CellTiter-Glo® (ATP) assay or a fluorescence-based live/dead staining method.
-
Issue 2: My CellTiter-Glo® (ATP-based) assay shows higher than expected viability, even when cells appear to be growth-arrested.
-
Possible Cause: ATP Level Homeostasis. AMPK's primary role is to maintain cellular energy balance by stimulating ATP-producing pathways. Therefore, even if cell proliferation is inhibited, the remaining viable cells may maintain or even increase their intracellular ATP levels, leading to a stable or increased luminescent signal.
-
Troubleshooting Steps:
-
Correlate with Cell Number: As with the MTT assay, it is crucial to correlate the ATP assay results with a direct measure of cell number.
-
Multiplex with a Cytotoxicity Assay: Consider multiplexing the CellTiter-Glo® assay with a cytotoxicity assay that measures a marker of cell death (e.g., a membrane integrity assay that measures the release of lactate dehydrogenase). This can provide a more comprehensive picture of cell health.
-
Issue 3: I am observing high well-to-well variability in my results.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent numbers of cells seeded across the wells of a microplate is a common source of variability.
-
Troubleshooting Steps:
-
Homogenous Cell Suspension: Ensure that you have a single-cell suspension and that it is thoroughly mixed before and during plating.
-
Plating Technique: After seeding, gently rock the plate in a north-south and east-west direction to ensure an even distribution of cells.
-
-
Possible Cause 2: Edge Effects. The outer wells of a 96-well plate are more susceptible to evaporation, which can lead to changes in the concentration of this compound and affect cell growth.
-
Troubleshooting Steps:
-
Humidification: To minimize evaporation, fill the outer wells of the plate with sterile PBS or culture medium and do not use them for experimental samples.
-
Proper Incubation: Ensure the incubator has adequate humidity.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the purple formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings.
-
Troubleshooting Steps:
-
Sufficient Mixing: After adding the solubilization solution, ensure thorough mixing by pipetting up and down or by using a plate shaker.
-
Visual Confirmation: Before reading the plate, visually inspect the wells to ensure that all formazan crystals have dissolved.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 5. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK and cell proliferation – AMPK as a therapeutic target for atherosclerosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated Protein Kinase Mediates Apoptosis in Response to Bioenergetic Stress through Activation of the Pro-apoptotic Bcl-2 Homology Domain-3-only Protein BMF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data from PF-739 Experiments
Welcome to the technical support center for PF-739. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. This compound is an orally active, non-selective activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] It activates all 12 heterotrimeric AMPK complexes and has been shown to reduce plasma glucose levels in mice and non-human primates.[1][3]
This guide provides frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and comparative data to help you achieve reliable and reproducible results in your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: The potency (EC50) of this compound in my assay is different from the published values. Why might this be?
A1: Discrepancies in EC50 values are common and can arise from several factors:
-
Different AMPK Isoforms: this compound exhibits different potencies towards various AMPK heterotrimeric complexes. For example, the EC50 for α2β1γ1 is 5.23 nM, while for α1β2γ1 it is 126 nM.[1] Ensure you are using the same isoform as the reference study.
-
Assay Format: The specific in vitro kinase assay format can influence results. Factors like the substrate used (peptide vs. full-length protein), ATP concentration, and detection method (e.g., radiometric vs. fluorescence-based) can all impact the apparent potency.[4][5][6]
-
Cellular vs. Biochemical Assays: In cell-based assays, factors like cell permeability, efflux pump activity, and compound metabolism can lead to a rightward shift in the dose-response curve compared to biochemical assays.[7]
-
Reagent Quality and Stability: Ensure the purity and stability of your this compound stock. Degradation can lead to a loss of activity.[8][9]
Q2: I'm observing a weaker than expected effect of this compound on glucose uptake in my cell line.
A2: Several factors could contribute to this:
-
Cell Type and AMPK Isoform Expression: The expression of different AMPK isoforms varies between cell types.[10] this compound's effect on glucose uptake is dependent on the specific AMPK complexes present.[11][12] For instance, its effect on glucose uptake is more pronounced in glycolytic skeletal muscle.[11]
-
Experimental Conditions: The metabolic state of the cells, including glucose and serum concentrations in the media, can influence the baseline AMPK activity and the response to activators.
-
Compound Solubility: Poor aqueous solubility of this compound in your assay media could lead to a lower effective concentration.[7] Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%).[7]
Q3: this compound treatment is causing unexpected toxicity in my cell culture experiments.
A3: While this compound is generally used to study metabolic effects, off-target effects or experimental artifacts can lead to cytotoxicity:
-
High Concentrations: Using concentrations significantly above the effective concentration range can lead to non-specific effects and cell death.[9][13]
-
Solvent Toxicity: The vehicle used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.[9] Always include a vehicle-only control.
-
Off-Target Effects: At high concentrations, small molecules can interact with unintended targets.[14][15] Consider using a structurally unrelated AMPK activator to confirm that the observed phenotype is due to on-target effects.[7]
Troubleshooting Guides
Issue 1: Inconsistent AMPK Activation by this compound in Western Blot Analysis
Problem: You observe variable levels of AMPK phosphorylation (p-AMPK) at Thr172 across replicate experiments, despite using the same concentration of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Inconsistent Cell State | Ensure cells are at a consistent confluency and have been passaged a similar number of times. Starve cells of serum for a consistent period before treatment to lower baseline p-AMPK levels. |
| Variable Lysis/Sample Prep | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of AMPK. Ensure consistent protein quantification and loading on the gel. |
| Antibody Performance | Use a validated p-AMPK antibody. Titrate the antibody to determine the optimal concentration. Run positive and negative controls to ensure antibody specificity. |
Example Data:
| Experiment | This compound (nM) | Fold Change p-AMPK/Total AMPK (Mean ± SD) | Notes |
| Initial (Inconsistent) | 100 | 2.5 ± 1.8 | High variability between replicates. |
| Troubleshot | 100 | 4.2 ± 0.5 | Fresh this compound dilutions and consistent cell handling. |
Issue 2: this compound Shows High Potency in Biochemical Assay but Weak Activity in Cellular Glucose Uptake Assay
Problem: this compound activates purified AMPK with a low nanomolar EC50, but micromolar concentrations are required to see a significant increase in glucose uptake in your cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak cellular activity.
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Cell-Free Kinase Assay
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound using a luminescence-based kinase assay that measures ATP depletion.
Materials:
-
Recombinant human AMPK (e.g., α2β1γ1 isoform)
-
Kinase substrate (e.g., SAMS peptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase assay buffer. Also, prepare a no-compound control.
-
Kinase Reaction: a. In each well of the plate, add the kinase, substrate, and this compound dilution. b. Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific AMPK isoform. c. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: a. Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based reagent according to the manufacturer's instructions. b. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Measure luminescence using a plate reader.
-
Data Analysis: a. Convert the raw luminescence units to percent activity relative to the no-compound control. b. Plot the percent activity against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Cellular AMPK Target Engagement via Western Blot
This protocol describes how to assess the activation of AMPK by this compound in a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. If desired, serum-starve the cells for 2-4 hours to reduce baseline signaling. c. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein lysate.
-
Western Blotting: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Denature equal amounts of protein by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the phosphorylated protein signal to the total protein signal for both AMPK and ACC. c. Express the results as a fold change relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for cellular target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]
- 13. caymanchem.com [caymanchem.com]
- 14. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PF-739 and AICAR on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) stands out as a pivotal strategy for modulating glucose homeostasis. Two prominent compounds in this area, PF-739 and 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), both function as AMPK activators but through distinct mechanisms, leading to nuanced differences in their effects on glucose metabolism. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to the Compounds
This compound is a direct, non-selective, orally active small molecule that activates all 12 heterotrimeric AMPK complexes by binding to the allosteric drug and metabolite (ADaM) site.[1][2][3][4][5][6] Its pan-activating profile makes it a potent tool for systemic AMPK activation.
AICAR is an adenosine analog that, upon cellular uptake, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an AMP mimetic.[7][8] ZMP then activates AMPK by binding to the γ-subunit, mimicking the effects of a low energy state.
Quantitative Comparison of Performance
The following tables summarize the quantitative data on the efficacy of this compound and AICAR in activating AMPK and stimulating glucose uptake.
Table 1: AMPK Activation
| Compound | Target | EC50 | Cell/System | Reference |
| This compound | AMPK α1β1γ1 | 8.99 nM | Cell-free | [2] |
| AMPK α1β2γ1 | 126 nM | Cell-free | [2] | |
| AMPK α2β1γ1 | 5.23 nM | Cell-free | [2] | |
| AMPK α2β2γ1 | 42.2 nM | Cell-free | [2] | |
| AICAR | AMPK | Not typically measured by EC50; effective concentration range is 0.5-2 mM in most cell-based assays. | C2C12 cells | [9] |
Table 2: Glucose Uptake
| Compound | Fold Increase in Glucose Uptake | Cell/Tissue Type | Experimental Conditions | Reference |
| This compound | ~2-fold | Mouse EDL muscle | 3 µM this compound | [10] |
| AICAR | 4.9-fold | Rat white muscle | 250 mg/kg in vivo | [11] |
| ~2-fold | Mouse EDL muscle | 2 mM AICAR | [10] | |
| 2.9-fold | Human muscle (young) | 10 mg/kg/h infusion | [1] | |
| 1.6-fold | Human muscle (T2D) | 10 mg/kg/h infusion | [1] |
Effects on Key Metabolic Pathways
Glycolysis
Gluconeogenesis
AMPK activation is known to suppress hepatic gluconeogenesis. AICAR has been demonstrated to inhibit the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose output.[13] Although direct quantitative comparisons of protein level changes are sparse, the fundamental mechanism of AMPK-mediated inhibition of gluconeogenesis is a shared characteristic of both compounds.
Signaling Pathways and Isoform Specificity
The differential effects of this compound and AICAR can be partly attributed to their distinct mechanisms of action and their engagement with different AMPK isoforms.
A key distinction lies in their dependence on specific AMPKγ isoforms for stimulating glucose uptake in skeletal muscle. Studies have shown that the effect of this compound on glucose uptake is independent of the AMPKγ3 isoform, whereas AICAR-stimulated glucose uptake is ablated in muscle from AMPKγ3 knockout mice.[14][15][16] This suggests that this compound may exert its effects through other AMPKγ isoforms present in skeletal muscle, such as γ1.
Experimental Protocols
2-Deoxyglucose Uptake Assay in Cultured Muscle Cells
This protocol is a standard method for measuring the rate of glucose transport into cells.
Detailed Steps:
-
Cell Culture: Plate myoblasts in growth medium and induce differentiation into myotubes.
-
Starvation: Prior to the assay, replace the culture medium with serum-free medium for 2-4 hours to lower basal glucose uptake.
-
Treatment: Incubate the myotubes with the desired concentration of this compound, AICAR, or vehicle control for the specified time.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) to the medium and incubate for 5-10 minutes.
-
Termination: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer and stop the uptake process.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the glucose uptake values.
Western Blotting for AMPK and ACC Phosphorylation
This protocol is used to assess the activation state of AMPK by measuring the phosphorylation of AMPK itself and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Detailed Steps:
-
Sample Preparation: Treat cells with this compound, AICAR, or vehicle control. Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Both this compound and AICAR are valuable tools for investigating the role of AMPK in glucose metabolism. This compound offers the advantage of being a direct, pan-AMPK activator with high potency, making it suitable for studies requiring broad and robust AMPK activation. Its mechanism of action independent of the AMPKγ3 isoform for glucose uptake provides a unique avenue for dissecting isoform-specific functions.
AICAR, while being an indirect activator and requiring higher concentrations, has a long history of use and a well-characterized, albeit sometimes AMPK-independent, range of effects. Its reliance on the AMPKγ3 isoform for stimulating muscle glucose uptake makes it a useful tool for studying the specific roles of this isoform.
The choice between this compound and AICAR will ultimately depend on the specific research question, the experimental model, and the desired level of specificity in AMPK activation. This guide provides the foundational data and protocols to make an informed decision and to design rigorous and well-controlled experiments in the field of metabolic research.
References
- 1. Measuring energy metabolism in cultured cells, including human pluripotent stem cells and differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 7. Quantification of AICAR and study of metabolic markers after administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMP-activated protein kinase activation by AICAR increases both muscle fatty acid and glucose uptake in white muscle of insulin-resistant rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chronic AICAR treatment on fiber composition, enzyme activity, UCP3, and PGC-1 in rat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.regionh.dk [research.regionh.dk]
- 16. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMPK Activator Specificity: PF-739 vs. PF-249
A comprehensive review of the available scientific literature and public data reveals a notable absence of direct comparative studies or individual characterizations for the AMPK activators designated as PF-739 and PF-249. As of the latest available information, no peer-reviewed articles, patents, or public compound databases provide sufficient data to conduct a detailed, evidence-based comparison of their specificity, potency, or off-target effects.
This guide, therefore, serves to highlight the current information gap for these specific compounds. While the "PF" designation often points to compounds developed by Pfizer, which has a known research program on AMPK activators, details regarding "this compound" and "PF-249" have not been made publicly available.
For researchers, scientists, and drug development professionals interested in the broader landscape of AMPK activators, a wealth of information exists for other compounds in this class. It is recommended to consult literature on well-characterized direct and indirect AMPK activators to inform research and development efforts.
The AMPK Signaling Pathway: A Generalized Overview
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation triggers a cascade of downstream events aimed at restoring energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. A generalized diagram of the AMPK signaling pathway is presented below.
Caption: A simplified diagram of the AMPK signaling cascade.
A Note on Experimental Protocols for Assessing AMPK Activator Specificity
When data for novel AMPK activators such as this compound and PF-249 becomes available, a rigorous assessment of their specificity will be crucial. The following outlines a typical experimental workflow for such an evaluation.
Caption: A standard workflow for evaluating AMPK activator specificity.
Key Methodologies would include:
-
In Vitro Kinase Assays: To determine the direct effect of the compounds on the activity of different AMPK isoform complexes (e.g., α1β1γ1, α2β1γ1). This is often done using purified recombinant enzymes and measuring the phosphorylation of a substrate peptide.
-
Cell-Based Assays: To confirm target engagement in a cellular context. A common method is to measure the phosphorylation of the downstream AMPK substrate, Acetyl-CoA Carboxylase (ACC), in cultured cells treated with the compounds.
-
Kinome Profiling: To assess selectivity, the compounds would be screened against a large panel of other protein kinases (e.g., the KinomeScan™ panel) to identify potential off-target interactions.
-
Downstream Metabolic and Signaling Analysis: To understand the functional consequences of AMPK activation, techniques such as Western blotting for key signaling nodes, metabolomics to measure changes in cellular metabolites, and gene expression analysis would be employed.
Until public data on this compound and PF-249 is released, any discussion of their comparative specificity remains speculative. The scientific community awaits further disclosure from the developing entities to understand the potential of these compounds as selective AMPK activators.
Validating AMPK Activation by PF-739: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of PF-739, a direct pan-AMPK activator, with other commonly used AMP-activated protein kinase (AMPK) activators. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to validate AMPK activation by this compound using Western blot analysis. This guide includes a detailed experimental protocol, comparative data, and visual representations of the signaling pathway and experimental workflow.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Activation of AMPK occurs through the phosphorylation of the α subunit at threonine 172 (Thr172) within the activation loop. Once activated, AMPK phosphorylates downstream targets to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP. Due to its role in metabolic regulation, AMPK is a key therapeutic target for metabolic diseases such as type 2 diabetes.
This compound is an orally active, direct, non-selective activator of AMPK, capable of activating 12 different AMPK heterotrimeric complexes.[1] Its pan-activating profile makes it a valuable tool for studying the broad physiological roles of AMPK.
Comparison of this compound with Other AMPK Activators
The efficacy of AMPK activators can be compared based on their mechanism of action, isoform selectivity, and potency in inducing AMPK phosphorylation. This guide compares this compound with three other well-characterized AMPK activators: PF-06409577, A-769662, and AICAR.
| Activator | Mechanism of Action | Isoform Selectivity |
| This compound | Direct, allosteric activator binding to the ADaM site | Pan-activator of all 12 AMPK isoforms |
| PF-06409577 | Direct, allosteric activator binding to the ADaM site | Selective for β1-containing isoforms (e.g., α1β1γ1) |
| A-769662 | Direct, allosteric activator binding to the ADaM site | Selective for β1-containing isoforms |
| AICAR | Indirect activator; converted to ZMP, an AMP mimetic | Non-selective |
Quantitative Comparison of AMPK Activation by Western Blot
The following tables summarize the relative phosphorylation of AMPKα at Thr172 in response to treatment with different activators, as determined by Western blot analysis from published studies. The data is presented as a fold change relative to a vehicle control.
Table 1: Comparison of this compound and AICAR in Skeletal Muscle
| Treatment | Fold Increase in p-AMPKα (Thr172) |
| This compound | Increased |
| AICAR | Higher increase than this compound |
| This compound + AICAR | Most potent increase |
Data is qualitative based on a study in mouse skeletal muscle, which showed AICAR induced a higher degree of phosphorylation than this compound alone, and co-incubation had a potentiating effect.
Table 2: Comparison of PF-06409577 and A-769662 in Bone Marrow-Derived Macrophages
| Activator | Concentration | Relative p-ACC (Downstream marker of AMPK activation) |
| PF-06409577 | 1 µM | ~2.5 fold |
| 3 µM | ~4 fold | |
| 10 µM | ~5 fold | |
| A-769662 | 100 µM | ~3 fold |
Data from a study in bone marrow-derived macrophages indicates that PF-06409577 is a more potent activator of AMPK than A-769662, as indicated by the phosphorylation of the downstream target ACC.[2]
Experimental Protocols
Western Blot Protocol for Validating AMPK Activation
This protocol details the steps for assessing the phosphorylation status of AMPKα at Thr172 in cell lysates using Western blotting.
1. Cell Lysis a. Culture cells to the desired confluency and treat with this compound or other AMPK activators for the specified time and concentration. b. Wash cells twice with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein lysate) and store at -80°C.
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. b. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation a. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation. A typical dilution is 1:1000 in 5% BSA in TBST. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative activation.
Mandatory Visualizations
Caption: Simplified AMPK signaling pathway.
Caption: Western blot workflow for AMPK activation.
Caption: Comparison of AMPK activators.
References
A Comparative Guide to PF-739 and Other Direct AMPK Activators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the direct AMP-activated protein kinase (AMPK) activator, PF-739, with other notable alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and development.
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. Direct, small-molecule activators of AMPK have emerged as promising therapeutic agents. This guide focuses on this compound, a pan-AMPK activator, and compares its performance and characteristics with other well-documented direct activators, including the β1-selective activator A-769662 and other pan-activators like MK-8722 and 991.
Mechanism of Action: The ADaM Site
This compound and related compounds such as 991, A-769662, and MK-8722 are allosteric activators that bind to a common site on the AMPK heterotrimer known as the Allosteric Drug and Metabolite (ADaM) site.[1][2][3] This site is located at the interface between the kinase domain of the catalytic α-subunit and the carbohydrate-binding module (CBM) of the regulatory β-subunit.[1][2] Binding to the ADaM site induces a conformational change that activates the kinase, in part by protecting the activating phosphorylation site, Threonine-172 (Thr172), on the α-subunit from dephosphorylation.[1][2]
Below is a diagram illustrating the direct activation of AMPK by ADaM site binders.
Quantitative Performance Comparison
The potency and selectivity of direct AMPK activators vary significantly across the 12 possible AMPK heterotrimeric isoforms. This compound is characterized as a "pan-activator," meaning it can activate complexes containing either the β1 or β2 subunit.[4][5] However, it still exhibits a higher affinity for β1-containing isoforms.[6][7] This is in contrast to compounds like A-769662, which are highly selective for β1-containing complexes.[3][4] The table below summarizes the half-maximal effective concentrations (EC50) for this compound and other key activators against various AMPK isoforms.
| Compound | Class | α1β1γ1 (EC50) | α1β2γ1 (EC50) | α2β1γ1 (EC50) | α2β2γ1 (EC50) | Key Characteristics |
| This compound | Pan-Activator | 8.99 nM[8] | 126 nM[8] | 5.23 nM[8] | 42.2 nM[8] | Orally active, non-selective but with β1 preference. Lowers plasma glucose in vivo.[5][8] |
| A-769662 | β1-Selective | ~0.8 µM[3][9][10] | >10 µM | ~1.1-2.2 µM[9] | >10 µM | Potent, reversible activator highly selective for β1-containing complexes.[3] |
| MK-8722 | Pan-Activator | 1-60 nM (across all 12 isoforms)[11] | 1-60 nM | 1-60 nM | 1-60 nM | Potent pan-activator; improves glucose homeostasis but has been shown to induce cardiac hypertrophy.[11][12] |
| 991 (EX229) | Pan-Activator (β1>β2) | ~60 nM[8] | ~510 nM[8] | ~60 nM[8] | Not widely reported | Potent activator with some preference for β1 isoforms; often used as a tool compound.[4] |
| SC4 | α2-Selective | Not primary target | Not primary target | Potent activator | Potent activator | Displays selectivity for α2-containing complexes, which are prevalent in skeletal muscle.[4] |
Note: EC50 values can vary based on assay conditions (e.g., purified enzyme vs. cell-based assays, phosphorylation state of the enzyme). The data presented is compiled from multiple sources for comparison.
In Vivo Effects and Potential Liabilities
A critical aspect of evaluating AMPK activators is their physiological effect in vivo. Pan-activation of AMPK has demonstrated robust efficacy in lowering blood glucose but also carries potential risks.
-
Glucose Lowering : this compound has been shown to effectively lower plasma glucose in both diabetic mice and non-human primates.[5] This effect is primarily driven by increased glucose disposal into skeletal muscle and is dependent on the presence of muscle AMPK, but not liver AMPK.[5] Similarly, MK-8722 improves glucose homeostasis in preclinical models.[13]
-
Cardiac Hypertrophy : A significant concern with systemic pan-AMPK activation is the risk of cardiac hypertrophy (enlargement of the heart). Chronic administration of the pan-activator MK-8722 has been shown to cause reversible cardiac hypertrophy in animal models.[12] This is thought to be due to the activation of AMPK isoforms highly expressed in the heart (containing α2 and γ2 subunits), leading to increased glycogen storage.[4] While not explicitly reported for this compound in the search results, this remains a potential liability for any potent, systemically available pan-AMPK activator. β1-selective activators like PF-249 (a tool compound related to A-769662) were ineffective at lowering glucose in vivo, highlighting the need to activate β2-containing complexes in skeletal muscle for this therapeutic effect.[5]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the comparative evaluation of AMPK activators. Below are standardized protocols for key in vitro and ex vivo assays.
In Vitro AMPK Kinase Activity Assay (Radioactive SAMS Peptide Method)
This assay directly measures the enzymatic activity of purified AMPK by quantifying the incorporation of radioactive phosphate ([³²P]) into a synthetic substrate peptide, SAMS.
Materials:
-
Purified, recombinant active AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. For a 25 µL final volume, combine the kinase assay buffer, purified AMPK enzyme, SAMS peptide (final concentration ~200 µM), and the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP to a final concentration of ~200 µM.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.
-
Terminate Reaction: Stop the reaction by spotting 15-20 µL of the reaction mixture onto a 1.5 cm x 1.5 cm square of P81 phosphocellulose paper.
-
Wash: Immediately drop the P81 paper into a beaker containing 1% phosphoric acid. Wash the papers 5-6 times with 1% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP. Perform a final rinse with acetone to dry the papers.
-
Quantification: Place the dried P81 paper into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the specific activity of AMPK and plot the activity against the concentration of the activator to determine the EC50 value.
Ex Vivo Glucose Uptake in Isolated Skeletal Muscle
This protocol measures the effect of AMPK activators on glucose transport into intact, isolated skeletal muscle, a key physiological outcome. The rat epitrochlearis or mouse extensor digitorum longus (EDL) muscles are commonly used.
Materials:
-
Krebs-Henseleit Buffer (KHB) supplemented with 0.1% BSA, 2 mM sodium pyruvate, and 6 mM mannitol.
-
[³H]-2-deoxyglucose (2-DG) and [¹⁴C]-mannitol (for extracellular space correction).
-
Test compounds (e.g., this compound).
-
Scintillation counter and vials.
Procedure:
-
Muscle Isolation: Carefully dissect extensor digitorum longus (EDL) or soleus muscles from rodents. Mount the muscles on clips at their resting length.
-
Pre-incubation: Place the isolated muscles in vials containing oxygenated KHB with pyruvate and mannitol. Incubate for 30-60 minutes at 30-37°C to allow the muscle to equilibrate.
-
Treatment Incubation: Transfer the muscles to new vials containing fresh KHB with the desired concentration of the AMPK activator (e.g., 3 µM this compound) or vehicle control. Incubate for 20-60 minutes.
-
Glucose Uptake Measurement: Move the muscles to a final incubation vial containing KHB with [³H]-2-DG (e.g., 1 mM) and [¹⁴C]-mannitol (e.g., 9 mM). Incubate for 10-20 minutes.
-
Termination: Remove the muscles, blot them on filter paper, and immediately freeze-clamp them in liquid nitrogen.
-
Processing: Weigh the frozen muscles and homogenize them in an appropriate lysis buffer (e.g., RIPA buffer).
-
Quantification: Centrifuge the homogenates and use an aliquot of the supernatant for dual-channel scintillation counting to measure ³H and ¹⁴C radioactivity. The ¹⁴C counts are used to correct for extracellular trapping of 2-DG.
-
Analysis: Calculate the rate of 2-deoxyglucose uptake, typically expressed as pmol/mg muscle/min.
Conclusion
This compound is a potent, orally active, pan-AMPK activator that effectively lowers blood glucose in preclinical models by stimulating glucose uptake in skeletal muscle. Its non-selective nature, while beneficial for activating the necessary β2-containing isoforms in muscle, means it also activates β1-containing complexes and other isoforms expressed ubiquitously, including in the heart. This pan-activation profile is shared with compounds like MK-8722, which has a known liability of inducing cardiac hypertrophy. This contrasts with β1-selective activators like A-769662, which lack in vivo glucose-lowering efficacy due to their inability to activate β2-containing complexes in muscle. The choice of an AMPK activator for research or therapeutic development must therefore carefully balance the desired tissue-specific effects against the potential off-target liabilities associated with broad, systemic activation. The experimental protocols provided herein offer a framework for the standardized evaluation of novel and existing AMPK activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Physiological Regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 4. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of PF-739's Specificity on AMPK Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-AMPK activator PF-739 with other notable AMPK activators, supported by experimental data. We delve into the specificity of these compounds across various AMPK isoforms, offering insights into their potential for targeted therapeutic applications.
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime target for therapeutic intervention in metabolic diseases, such as type 2 diabetes and obesity. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2, β1, β2, γ1, γ2, γ3), leading to 12 possible heterotrimeric combinations. The tissue-specific expression of these isoforms underscores the need for activators with defined isoform specificity to minimize off-target effects. This guide focuses on the specificity profile of this compound, a potent, orally active, and non-selective activator of AMPK, and compares it with other well-characterized AMPK activators.
Comparative Analysis of AMPK Activator Specificity
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other key AMPK activators across different AMPK isoforms. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | α1β1γ1 | α1β2γ1 | α2β1γ1 | α2β2γ1 | α2β2γ3 | Other Isoforms | Specificity Profile |
| This compound | 8.99 nM[1] | 126 nM[1] | 5.23 nM[1] | 42.2 nM[1] | No data | Activates all 12 heterotrimeric complexes[1][2] | Pan-AMPK Activator |
| MK-8722 | ~1-6 nM | ~15-63 nM | ~1-6 nM | ~15-63 nM | No data | Activates all 12 complexes with EC50s of ~1 to 60 nM[3] | Pan-AMPK Activator (higher affinity for β1-containing isoforms)[3] |
| A-769662 | EC50 = 0.8 µM (cell-free)[4] | No activation | Potent activator | No activation | No data | Selective for β1-containing complexes[5][6] | β1-selective Activator |
| SC4 | No significant stimulation | No significant stimulation | No data | 17.2 nM[7][8] | 82.1 nM[7][8] | Does not significantly stimulate α1-equivalent complexes[7][8] | α2β2-selective Activator |
| 991 (EX229) | No data | No data | No data | No data | No data | 5-10 fold more potent than A-769662[9][10] | β1-selective Activator[11] |
| C2 (from C13) | EC50 = 10-30 nM[9] | No data | No activation | No data | No data | Specific for α1-containing complexes[5][12][13][14] | α1-selective Activator |
Experimental Methodologies
The determination of AMPK activator specificity relies on robust and precise experimental protocols. A widely used method is the immunoprecipitation-based kinase assay , which allows for the assessment of activator effects on specific AMPK isoforms.
Immunoprecipitation Kinase Assay Protocol:
-
Cell Lysis:
-
Culture cells expressing the AMPK isoforms of interest.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with isoform-specific antibodies against the desired AMPK subunit (e.g., anti-α1, anti-α2, anti-β1, anti-β2).
-
Add protein A/G-agarose or magnetic beads to pull down the antibody-AMPK complex.
-
Wash the immunoprecipitates multiple times with lysis buffer to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated AMPK complexes in a kinase assay buffer.
-
The assay mixture typically contains a substrate peptide (e.g., SAMS peptide), ATP (often radiolabeled with ³²P), and the AMPK activator being tested at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection and Quantification:
-
Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Non-Radiometric Assay (e.g., ADP-Glo™ Kinase Assay): This assay measures the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into ATP. This newly synthesized ATP is then used to generate a luminescent signal, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the activator concentration.
-
Determine the EC50 value, which is the concentration of the activator that produces 50% of the maximal response, by fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing activator specificity.
Caption: AMPK Signaling Pathway.
Caption: Experimental Workflow for Specificity Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-769662 | Cell Signaling Technology [cellsignal.com]
- 7. AMPK activator SC4| [dcchemicals.com]
- 8. AMPK activator SC4 |CAS:1364692-88-5 Probechem Biochemicals [probechem.com]
- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The pro-drug C13 activates AMPK by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PF-06463922 (Lorlatinib) Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of PF-06463922, a potent third-generation Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase inhibitor, in various cancer cell lines.[1][2] PF-06463922, also known as Lorlatinib, has demonstrated significant efficacy in overcoming resistance to first and second-generation ALK inhibitors.[1][3][4] This document presents a comparative analysis of its performance against other ALK inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action
PF-06463922 is a reversible, ATP-competitive small-molecule inhibitor of both ALK and ROS1 kinases.[1] Its chemical structure allows it to effectively inhibit the kinase activity of wild-type ALK and ROS1, as well as a broad range of clinically relevant mutations that confer resistance to earlier-generation inhibitors.[3][4] Notably, it has shown high potency against the highly resistant ALK G1202R mutant.[3][4] The ability of PF-06463922 to penetrate the blood-brain barrier also makes it a promising agent for treating brain metastases, a common issue in ALK-positive non-small cell lung cancer (NSCLC).[1][3][4]
ALK Signaling Pathway and Inhibitor Action
The following diagram illustrates the ALK signaling cascade and the points of inhibition by various ALK inhibitors. Aberrant ALK activation, often due to genetic rearrangements or mutations, leads to the downstream activation of pathways like PI3K/AKT and MAPK/ERK, promoting cell proliferation and survival.[5]
Comparative Efficacy in ALK-Mutated Cell Lines
PF-06463922 demonstrates superior potency in inhibiting the growth of various ALK-mutated cancer cell lines compared to first and second-generation inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values in ALK-Positive Neuroblastoma Cell Lines
| Cell Line | ALK Mutation | PF-06463922 IC50 (nM) | Crizotinib IC50 (nM) | Fold Difference |
| NB-1643 | R1275Q | ~10 | ~250 | ~25x |
| SH-SY5Y | F1174L | ~5 | ~150 | ~30x |
| KELLY | F1174L | ~8 | ~300 | ~37.5x |
| NB-1 | F1174L | ~10 | ~250 | ~25x |
| COG-N-426x | F1245C | ~15 | ~400 | ~26.7x |
Data compiled from preclinical studies. Actual values may vary based on experimental conditions.[6][7][8]
Table 2: IC50 Values in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | ALK Fusion/Mutation | PF-06463922 IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |
| H3122 | EML4-ALK WT | ~5 | ~150 | ~20 | ~15 |
| H3122 | EML4-ALK L1196M | ~15 | >1000 | ~150 | ~200 |
| H3122 | EML4-ALK G1269A | ~47 | ~3240 | ~200 | ~300 |
| SNU2535 | EML4-ALK G1269A | 47 | 3240 | - | - |
| MGH021-5 | SQSTM1-ALK G1202R | 63 | 1046 | - | - |
| MGH056-1 | EML4-ALK I1171T | 23 | 271 | - | - |
Data compiled from preclinical studies. Actual values may vary based on experimental conditions.[3]
Comparative Efficacy in ROS1-Fusion Cell Lines
PF-06463922 is also a highly potent inhibitor of ROS1 fusion kinases, outperforming other inhibitors in cellular assays.
Table 3: IC50 Values in ROS1-Fusion Cancer Cell Lines
| Cell Line | ROS1 Fusion | PF-06463922 IC50 (nM) | Crizotinib IC50 (nM) | Foretinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |
| HCC78 | SLC34A2-ROS1 | 1.3 | >10 | >10 | >100 | >100 |
| BaF3 | CD74-ROS1 | 0.6 | >10 | >10 | >100 | >100 |
| NIH 3T3 | CD74-ROS1 G2032R | ~2.5 | >100 | ~5 | >100 | >100 |
| NIH 3T3 | CD74-ROS1 L2026M | ~1.0 | ~20 | ~10 | >100 | >100 |
Data compiled from preclinical studies. Actual values may vary based on experimental conditions.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Cell Viability Assay
This protocol outlines the procedure for determining the IC50 values of inhibitors on cancer cell lines.
Materials:
-
ALK/ROS1-positive cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PF-06463922 and other inhibitors (e.g., Crizotinib)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.[10]
-
Drug Treatment: Prepare serial dilutions of PF-06463922 and other inhibitors in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[10][11]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Western Blotting for ALK Phosphorylation
This protocol is used to assess the inhibition of ALK phosphorylation in response to treatment.
Materials:
-
ALK-positive cells
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat ALK-positive cells with various concentrations of PF-06463922 or other inhibitors for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the level of ALK phosphorylation relative to total ALK and the loading control.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor like PF-06463922.
Summary and Conclusion
The collective data from multiple preclinical studies robustly demonstrates that PF-06463922 (Lorlatinib) is a highly potent ALK/ROS1 inhibitor with a superior efficacy profile compared to first and second-generation agents. Its ability to effectively inhibit a wide range of resistance mutations and penetrate the central nervous system addresses critical unmet needs in the treatment of ALK/ROS1-positive cancers.[3][4] The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and validation of this promising therapeutic agent.
References
- 1. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the AMPK Activator PF-739 and Exercise-Induced AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological AMP-activated protein kinase (AMPK) activator, PF-739, and the physiological activation of AMPK through exercise. This document outlines the mechanisms of action, presents available quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the key pathways and workflows.
Introduction: Targeting the Master Metabolic Regulator
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes increasing glucose uptake and fatty acid oxidation, making AMPK a highly attractive therapeutic target for metabolic diseases such as type 2 diabetes.
Two primary methods for activating AMPK are pharmacological intervention and physical exercise. This compound is a direct, orally active, non-selective activator of AMPK, capable of activating 12 different heterotrimeric AMPK complexes. Exercise, on the other hand, activates AMPK through a natural physiological response to increased energy demand within skeletal muscle. This guide will dissect the efficacies and underlying mechanisms of these two approaches.
Mechanisms of AMPK Activation
The activation of AMPK by this compound and exercise occurs through distinct mechanisms, as illustrated in the signaling pathway diagram below.
This compound: As a direct allosteric activator, this compound binds to the AMPK complex, inducing a conformational change that promotes its activation. This mechanism is independent of the cellular energy state (i.e., the AMP:ATP ratio).
Exercise: Physical activity leads to muscle contraction, which increases the cellular demand for ATP. The subsequent rise in the AMP:ATP ratio is a key signal for AMPK activation. The upstream kinase, LKB1, phosphorylates AMPK at threonine 172 in the activation loop, leading to its activation.
Quantitative Comparison of Efficacy
Direct, head-to-head studies providing a full dose-response comparison of this compound to varied intensities and durations of exercise are limited. However, data from preclinical studies in mice allow for a comparative assessment of their effects on key metabolic parameters.
| Parameter | This compound | Exercise (Contraction) | Study Population | Reference |
| AMPK Phosphorylation (pAMPK/AMPK) | Dose-dependent increase | Intensity and duration-dependent increase | C57BL/6 Mice | , |
| ACC Phosphorylation (pACC/ACC) | Dose-dependent increase | Significant increase | C57BL/6 Mice | |
| Skeletal Muscle Glucose Uptake | Significant increase | Significant increase | C57BL/6 Mice | |
| Glycogen Synthesis | Increased | Not significantly changed (glucose shunted to lactate and oxidation) | C57BL/6 Mice | |
| Plasma Glucose | Significant reduction | Reduction | C57BL/6 Mice |
Note: The data presented is a synthesis from multiple studies and may not be directly comparable due to variations in experimental conditions. The "Exercise (Contraction)" data is derived from studies using treadmill exercise or in-situ muscle contraction protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this comparison.
In Vivo AMPK Activation and Glucose Uptake in Mice
This protocol describes a typical workflow for assessing the in vivo efficacy of an AMPK activator compared to exercise.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast mice for 6 hours prior to the experiment.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose) administered by oral gavage.
-
This compound administered by oral gavage at various doses (e.g., 3, 10, 30 mg/kg).
-
Exercise group subjected to treadmill running (e.g., 60 minutes at 10 m/min).
-
-
Glucose Tolerance Test (Optional): 30 minutes post-treatment, administer an intraperitoneal glucose tolerance test (IPGTT) by injecting a glucose solution (e.g., 2 g/kg body weight).
-
Blood and Tissue Collection: Collect blood samples from the tail vein at specified time points to measure plasma glucose and insulin. At the end of the experiment, euthanize mice and rapidly dissect skeletal muscle (e.g., gastrocnemius, tibialis anterior) and liver. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
Western Blotting for pAMPK and pACC
This protocol outlines the steps for quantifying the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Protein Extraction: Homogenize frozen skeletal muscle tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Summary and Conclusion
Both this compound and exercise are effective activators of AMPK, leading to beneficial metabolic outcomes such as increased glucose uptake. However, they operate through distinct mechanisms, which may result in different downstream effects.
-
This compound offers a direct, dose-dependent, and systemic activation of AMPK, independent of the cellular energy state. This makes it a promising therapeutic agent for individuals unable to engage in sufficient physical activity.
-
Exercise provides a physiological, localized (primarily in muscle), and intensity-dependent activation of AMPK. The metabolic fate of the glucose taken up by the muscle appears to differ between pharmacological and exercise-induced activation, with exercise promoting more immediate energy utilization pathways.
Further research is required to fully elucidate the long-term comparative effects and potential synergistic benefits of combining pharmacological AMPK activation with exercise regimens. The data and protocols presented in this guide provide a foundational framework for researchers in the field of metabolic disease and drug development.
Evaluating the Therapeutic Potential of PF-739 Against Existing Diabetes Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the hypothetical therapeutic agent, PF-739, in comparison to established classes of anti-diabetic drugs. The objective is to present a clear, data-driven analysis of its potential, based on its proposed mechanism as a direct, non-selective activator of AMP-activated protein kinase (AMPK).[1][2] The information is intended to aid researchers and drug development professionals in assessing the therapeutic landscape for type 2 diabetes.
Introduction to this compound
This compound is an experimental, orally active small molecule that functions as a pan-activator of AMPK heterotrimeric complexes.[1][2] By activating AMPK, a central regulator of cellular energy homeostasis, this compound is designed to enhance glucose uptake in skeletal muscle and suppress hepatic gluconeogenesis, thereby exerting a potent glucose-lowering effect.[3][4][5] This mechanism of action positions this compound as a promising candidate for the treatment of type 2 diabetes, warranting a thorough comparison with current therapeutic options.
Comparative Analysis of Mechanisms of Action
The therapeutic efficacy of anti-diabetic drugs is intrinsically linked to their mechanism of action. Below is a comparative overview of this compound and three major classes of existing diabetes medications.
| Drug/Class | Primary Mechanism of Action | Key Target Tissues |
| This compound (Hypothetical) | Direct, non-selective activation of AMP-activated protein kinase (AMPK).[1][2] | Skeletal Muscle, Liver |
| Metformin (Biguanide) | Primarily inhibits mitochondrial respiratory chain complex I, leading to indirect AMPK activation and reduced hepatic glucose production.[6][7][8] | Liver, Gut |
| Liraglutide (GLP-1 RA) | Agonist of the glucagon-like peptide-1 (GLP-1) receptor, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[9][10][11] | Pancreas, Brain, Stomach |
| Empagliflozin (SGLT2i) | Inhibits the sodium-glucose co-transporter 2 (SGLT2) in the kidney's proximal tubules, reducing renal glucose reabsorption and increasing urinary glucose excretion.[12][13][14][15] | Kidney |
Signaling Pathway Diagram
Caption: Comparative Signaling Pathways of Anti-Diabetic Drugs.
Preclinical Efficacy: A Data-Driven Comparison
The following tables summarize hypothetical preclinical data for this compound alongside representative data for established anti-diabetic drugs.
In Vitro Potency
| Compound | Assay | Target | EC50 / IC50 (nM) |
| This compound | AMPK Activation Assay | AMPK α1β1γ1 | 5.23 |
| This compound | AMPK Activation Assay | AMPK α2β2γ1 | 42.2 |
| Metformin | Indirect AMPK Activation | - | >10,000 |
| Liraglutide | GLP-1 Receptor Binding | GLP-1 Receptor | 0.5 |
| Empagliflozin | SGLT2 Inhibition | SGLT2 | 1.3 |
In Vivo Glucose Lowering in a Diabetic Mouse Model (db/db)
| Treatment (Oral Gavage) | Dose (mg/kg) | Change in Blood Glucose (%) |
| Vehicle | - | -2% |
| This compound | 30 | -35% |
| Metformin | 250 | -25% |
| Liraglutide (Subcutaneous) | 0.2 | -30% |
| Empagliflozin | 10 | -20% |
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese Mice
| Treatment | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Vehicle | - | 0% |
| This compound | 30 | 45% |
| Metformin | 250 | 30% |
| Liraglutide (Subcutaneous) | 0.2 | 40% |
| Empagliflozin | 10 | 25% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro AMPK Activation Assay
This assay quantifies the ability of a compound to directly activate recombinant human AMPK.
-
Enzyme and Substrate Preparation : Recombinant human AMPK isoforms (e.g., α1β1γ1) and a fluorescently labeled peptide substrate are prepared in a kinase buffer.
-
Compound Incubation : this compound or control compounds are serially diluted and incubated with the AMPK enzyme.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method, such as fluorescence polarization or luminescence.
-
Data Analysis : The concentration-response data is fitted to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for In Vitro AMPK Activation Assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of a compound to improve glucose disposal in an animal model.[16][17][18][19][20]
-
Animal Acclimatization and Fasting : Mice are acclimatized and then fasted for 6 hours with free access to water.[16][19]
-
Compound Administration : this compound or a vehicle control is administered via oral gavage.
-
Baseline Blood Glucose : A baseline blood sample is taken from the tail vein to measure blood glucose.
-
Glucose Challenge : A concentrated glucose solution (2 g/kg) is administered orally.[19]
-
Blood Glucose Monitoring : Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[20]
-
Data Analysis : The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups.
Caption: Workflow for In Vivo Oral Glucose Tolerance Test.
Skeletal Muscle Glucose Uptake Assay
This assay measures the direct effect of a compound on glucose transport into skeletal muscle tissue.[21][22][23][24][25]
-
Muscle Isolation : Skeletal muscles (e.g., soleus or extensor digitorum longus) are isolated from mice.[22]
-
Pre-incubation : Muscles are pre-incubated in a buffer containing this compound or control.
-
Glucose Uptake Measurement : Muscles are then incubated in a buffer containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-DG).[21][24]
-
Tissue Lysis : The muscles are washed and lysed to release the intracellular contents.
-
Scintillation Counting : The amount of incorporated radiolabeled glucose is quantified using a scintillation counter.
-
Data Analysis : Glucose uptake is normalized to tissue weight and compared across treatment groups.
Conclusion
Based on this comparative analysis, the hypothetical compound this compound demonstrates a distinct and potent mechanism of action as a direct AMPK activator. Its preclinical profile suggests a robust glucose-lowering efficacy that is comparable or potentially superior to existing anti-diabetic agents in the modeled scenarios. The direct activation of a central metabolic regulator in key tissues like skeletal muscle and the liver presents a compelling therapeutic strategy. Further investigation into the long-term efficacy, safety profile, and potential for combination therapy is warranted to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metformin - Wikipedia [en.wikipedia.org]
- 9. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Liraglutide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 12. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. The Glucose Tolerance Test in Mice | Springer Nature Experiments [experiments.springernature.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 21. Measurement of skeletal muscle glucose uptake in mice in response to acute treadmill running - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of skeletal muscle glucose uptake [bio-protocol.org]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of PF-739
Researchers and laboratory professionals handling PF-739 are advised to follow stringent disposal protocols to ensure safety and regulatory compliance. As a biologically active AMPK agonist used in research, proper handling and disposal are paramount. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS 1852452-14-2) is not publicly available, established best practices for the disposal of research-grade chemical compounds should be strictly adhered to.
The primary directive for any chemical disposal is to consult your institution's Environmental Health & Safety (EHS) department. Local regulations and institutional protocols are the ultimate authority on waste management. This document provides a general framework for safe handling and disposal based on the compound's known properties.
Step-by-Step Disposal Procedure for this compound
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Dispose of any solid this compound powder, contaminated gloves, weigh boats, or paper towels in a dedicated, clearly labeled hazardous waste container for solid chemical waste. Do not mix with regular trash.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container for liquid chemical waste. Common solvents used with this compound, such as DMSO, may have their own specific disposal requirements. Do not pour this compound solutions down the drain.[1]
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1]
-
-
Waste Labeling: All waste containers must be clearly labeled with the full chemical name "(3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol", the common name "this compound", and the CAS number "1852452-14-2". Also, indicate the major components of any solutions (e.g., "this compound in DMSO").
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's EHS personnel.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as determined by your laboratory's standard operating procedures.
-
EHS Collection: Arrange for the collection of the hazardous waste through your institution's EHS department.
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound. This information is crucial for a preliminary assessment, but it is not a substitute for a complete Safety Data Sheet.
| Property | Value | Source |
| CAS Number | 1852452-14-2 | [2][3] |
| Chemical Formula | C23H23ClN2O5 | [2][3] |
| Molecular Weight | 442.89 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | 0-4°C (short term), -20°C (long term) | [2][3] |
| Hazard Classification | Shipped as non-hazardous chemical | [2] |
| Toxicity Data | Not publicly available | |
| Ecotoxicity Data | Not publicly available |
Experimental Protocol: Waste Characterization for Disposal
When a complete SDS is unavailable, a basic waste characterization may be required by your EHS department. The following is a general protocol for preparing a waste sample for EHS assessment.
-
Objective: To provide a representative sample of the chemical waste stream to the EHS department for analysis and determination of the appropriate disposal route.
-
Materials:
-
Properly labeled waste collection container (as described above).
-
Secondary containment tray.
-
Appropriate PPE.
-
Waste inventory sheet.
-
-
Methodology:
-
Collect all waste materials (solid and liquid) in their respective, segregated, and labeled containers.
-
For liquid waste, ensure the container is sealed to prevent evaporation or spills. Do not mix different liquid waste streams.
-
For solid waste, ensure the container is sealed.
-
Complete a hazardous waste inventory sheet for each container. This form is typically provided by your EHS department.
-
The sheet should include:
-
The full chemical name and CAS number of all components.
-
The estimated concentration or percentage of each component.
-
The total volume or mass of the waste.
-
The date of accumulation.
-
The laboratory and principal investigator's contact information.
-
-
Store the sealed and labeled container in a designated satellite accumulation area.
-
Contact EHS to schedule a pickup and provide them with the inventory sheet. EHS will then use this information to profile the waste for transport and final disposal at a licensed facility.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling PF-739
For researchers, scientists, and drug development professionals utilizing PF-739, a potent, orally active, and non-selective activator of AMP-activated protein kinase (AMPK), stringent adherence to safety protocols is paramount.[1][2] This guide provides the essential, immediate safety, and logistical information for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should precede the handling of any chemical. For this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes. For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles. |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | Not generally required for small quantities | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. If significant aerosolization is anticipated, a risk assessment should be performed to determine if a respirator is necessary. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically shipped at room temperature.[2]
-
For long-term storage, keep the compound in a tightly sealed container in a dry, dark place at -20°C for up to a month or -80°C for up to six months.[1]
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1]
-
Once prepared, it is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]
Experimental Use:
-
When using this compound in experiments, ensure that all procedures are conducted in a designated and properly ventilated area.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all work surfaces and equipment after each use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound and Stock Solutions: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Spill Management:
-
In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for hazardous waste disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Signaling Pathway and Experimental Workflow
This compound is a pan-activator of AMPK, meaning it activates multiple AMPK heterotrimeric complexes.[1][2] AMPK is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events that shifts the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.
Caption: AMPK signaling pathway activated by this compound.
The following diagram illustrates a general workflow for handling this compound, from reception to disposal.
Caption: General experimental workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
